molecular formula C8H11N3O B1384178 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 33081-07-1

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B1384178
CAS No.: 33081-07-1
M. Wt: 165.19 g/mol
InChI Key: MUGVXCHGASIZAN-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVXCHGASIZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370686
Record name 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33081-07-1
Record name 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33081-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70370686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Physicochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No: 33081-07-1), a heterocyclic compound of significant interest in medicinal chemistry. Due to a scarcity of direct experimental data on this specific molecule, this guide synthesizes predicted physicochemical characteristics with a thorough review of established synthetic methodologies and the well-documented biological activities of structurally related tetrahydroquinazoline analogs. We will explore its potential as a privileged scaffold in drug discovery, drawing parallels with known dihydrofolate reductase (DHFR) inhibitors and histamine H3 receptor antagonists. This document aims to serve as a foundational resource for researchers investigating this compound and its derivatives, providing both theoretical insights and practical, albeit inferred, experimental direction.

Introduction: The Tetrahydroquinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Its partially saturated analog, the 5,6,7,8-tetrahydroquinazoline moiety, offers a distinct three-dimensional architecture that can enhance physicochemical properties such as solubility and bioavailability, making it an attractive scaffold for drug design.[2][3] this compound, with its amino and hydroxyl substitutions, presents key functional groups that can engage in crucial hydrogen bonding interactions with biological targets. This guide will delve into the fundamental properties of this specific molecule, providing a framework for its potential applications in pharmaceutical research.

Physicochemical and Tautomeric Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. While experimental data for this compound is limited, computational predictions provide valuable initial insights.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be confirmed experimentally.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₁N₃OPubChem[4]
Molecular Weight 165.19 g/mol ChemicalBook[5]
Melting Point 284-288 °CChemicalBook[5]
Boiling Point 337.4±25.0 °CChemicalBook[5]
Density 1.53±0.1 g/cm³ChemicalBook[5]
XlogP -0.1PubChemLite[4]
pKa 3.00±0.20ChemicalBook[5]

The negative XlogP value suggests that the compound is likely to be hydrophilic, which has implications for its solubility and membrane permeability. The predicted pKa indicates that the compound is a weak base.

Tautomerism: The Quinazolin-4-ol vs. Quinazolin-4(3H)-one Equilibrium

A critical aspect of the chemistry of 4-hydroxyquinazolines is their existence in tautomeric forms. This compound can exist in equilibrium between the -ol and the -one (or lactam) form, with the latter, 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one, often being the more stable tautomer.[6][7] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and overall electronic distribution, which in turn dictates its interaction with biological targets.[8][9]

Tautomerism Quinazolin_ol This compound (Enol Form) Quinazolin_one 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one (Keto/Lactam Form) Quinazolin_ol->Quinazolin_one Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Proposed Synthetic Pathway

Proposed Biginelli-type Reaction

This proposed synthesis involves the acid-catalyzed condensation of a β-keto ester (ethyl 2-oxocyclohexanecarboxylate), an aldehyde (not applicable here as the core is unsubstituted), and a urea derivative (guanidine).

Step-by-step Methodology:

  • Reactant Preparation: A mixture of ethyl 2-oxocyclohexanecarboxylate and guanidine hydrochloride is prepared in a suitable solvent, such as ethanol.

  • Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is added to the reaction mixture.[13]

  • Reaction: The mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclocondensation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_output Product & Purification Keto_ester Ethyl 2-oxocyclohexanecarboxylate Reaction One-pot Condensation (Biginelli-type Reaction) Keto_ester->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Product This compound Reaction->Product Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Purification Filtration & Recrystallization Product->Purification

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Mechanism of Action

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. The 2-amino-4-substituted quinazoline motif is a key pharmacophore for several important biological targets.

Dihydrofolate Reductase (DHFR) Inhibition

Numerous studies have demonstrated that 2,4-diamino-5,6,7,8-tetrahydroquinazolines are potent inhibitors of dihydrofolate reductase (DHFR).[14][15] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial therapies.[16]

The 2,4-diaminopyrimidine substructure is a well-established pharmacophore for DHFR inhibitors.[17][18][19] this compound shares a similar 2-aminopyrimidine core, suggesting it may also exhibit DHFR inhibitory activity. The 4-oxo group can act as a hydrogen bond acceptor, potentially mimicking the interaction of the 4-amino group of known inhibitors with the enzyme's active site.

DHFR_Pharmacophore cluster_pharmacophore Key Pharmacophoric Features for DHFR Inhibition cluster_target DHFR Active Site Residues (Hypothesized) HBD1 Hydrogen Bond Donor (2-NH2) Asp Aspartate HBD1->Asp H-bond HBA1 Hydrogen Bond Acceptor (N1) Thr Threonine HBA1->Thr H-bond HBA2 Hydrogen Bond Acceptor (4-OH/O) HBA2->Thr H-bond Hydrophobic Hydrophobic Region (Tetrahydrocyclohexyl ring) Phe Phenylalanine Hydrophobic->Phe Hydrophobic Interaction

Caption: Hypothesized pharmacophore for DHFR inhibition.

Histamine H3 Receptor Antagonism

Derivatives of tetrahydroquinazolinamine have been identified as selective antagonists of the histamine H3 receptor (H3R).[20] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists are being investigated for the treatment of various neurological disorders, including cognitive impairment and sleep disorders.[21]

The pharmacophore for H3R antagonists typically includes a basic amine and a hydrogen bond acceptor/donor system within a specific spatial arrangement.[22][23][24] The 2-amino group and the 4-oxo/hydroxyl group of the target compound could potentially fulfill these requirements, suggesting a possible role as an H3R modulator. Further investigation through in silico docking and in vitro assays would be necessary to validate this hypothesis.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Based on computational predictions and the activities of its close analogs, it is a hydrophilic, weakly basic molecule that likely exists predominantly in its quinazolin-4(3H)-one tautomeric form. While a definitive synthetic protocol is yet to be published, established methodologies such as the Biginelli reaction offer a viable route for its preparation.

The structural similarity to known bioactive compounds strongly suggests that this molecule may exhibit inhibitory activity against dihydrofolate reductase or act as a modulator of the histamine H3 receptor. Future research should focus on:

  • Experimental Validation: Synthesis and purification of this compound to confirm its structure and physicochemical properties.

  • In Vitro Screening: Evaluation of its biological activity against a panel of relevant targets, including DHFR and H3R.

  • Structural Biology: Co-crystallization studies with its biological targets to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

This in-depth guide provides a solid foundation for initiating research into this promising compound, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity: Structure and Nomenclature

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a molecule built upon a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The "tetrahydro" prefix indicates that the benzene ring is fully saturated, forming a cyclohexane ring.

IUPAC Name: The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]

Chemical Structure: The fundamental structure consists of a dihydropyrimidinone ring fused to a cyclohexane ring, with an amino group at position 2 and a hydroxyl group at position 4.

Molecular Formula: C₈H₁₁N₃O[2]

CAS Number: 33081-07-1[1]

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Tautomerism: A Critical Consideration

A pivotal aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the molecule can exist in both an enol form (as depicted by its name) and a more stable keto form, specifically an amide. This is a classic example of keto-enol tautomerism within a heterocyclic system.

The predominant tautomer is 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one .[1][2] In this form, the hydrogen atom from the hydroxyl group at position 4 has migrated to the nitrogen at position 3, and the double bond has shifted to form a carbonyl group (C=O) at position 4. The stability of the keto form is generally attributed to the greater bond strength of a carbon-oxygen double bond compared to a carbon-carbon double bond.

Caption: Keto-enol tautomerism of the title compound.

For clarity and accuracy in scientific communication and database searching, it is crucial to consider both names and structures. Most commercial suppliers and chemical databases will list the compound under its more stable keto tautomer name.

Synthetic Strategies for Tetrahydroquinazolines

While a specific, peer-reviewed synthesis protocol for this compound is not readily found, the synthesis of structurally related 5,6,7,8-tetrahydroquinazolines is well-documented. These methods provide a strong foundation for the development of a reliable synthetic route. A common and effective approach involves the cyclocondensation of a suitable cyclohexane-based precursor with a guanidine derivative.

General Synthetic Approach: Cyclocondensation

A plausible and widely used method for constructing the 2-amino-tetrahydroquinazolinone core is the reaction of a β-ketoester or a related derivative of cyclohexane with guanidine.

Synthesis reactant1 2-Oxocyclohexanecarboxylate Derivative intermediate Condensation Intermediate reactant1->intermediate reactant2 Guanidine reactant2->intermediate product 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one intermediate->product Cyclization & Aromatization

Caption: General synthetic workflow for tetrahydroquinazolines.

Conceptual Experimental Protocol:

  • Precursor Synthesis: The synthesis would commence with a readily available starting material such as 2-oxocyclohexanecarboxylic acid or its ethyl ester.

  • Condensation Reaction: The cyclohexanone derivative is reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and subsequent cyclization.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality in Experimental Choices:

  • Choice of Base: A strong base like sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the reaction.

  • Solvent: Ethanol is a common solvent as it is relatively polar, can dissolve the reactants, and is suitable for heating to reflux temperatures.

  • Heating: The application of heat is necessary to overcome the activation energy for both the initial condensation and the final cyclization steps.

Potential Applications in Drug Discovery

The tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.

While specific biological activity data for this compound is not widely published, its structural similarity to known DHFR inhibitors suggests that it could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.[4] Further research, including in silico screening and in vitro biological assays, would be necessary to elucidate its specific biological targets and potential efficacy.[4]

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information is provided below. This data is essential for proper handling, storage, and use in a laboratory setting.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem
Appearance Solid (predicted)---
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem

Safety Information:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse cautiously with water for several minutes.

This information is intended for guidance and is not exhaustive. Always consult the material safety data sheet (MSDS) from the supplier before handling any chemical.

Conclusion and Future Directions

Future research efforts should focus on:

  • The development and publication of a robust and reproducible synthetic protocol.

  • Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure and tautomeric form in the solid state.

  • In-depth investigation of its biological activity, including screening against a panel of relevant biological targets to identify potential therapeutic applications.

This foundational work will be critical for unlocking the full potential of this and related compounds in the field of drug discovery and development.

References

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its Derivatives

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. While the specific molecule, this compound, is sparsely documented in scientific literature as a standalone therapeutic, its core structure is central to numerous derivatives with well-defined mechanisms of action. This guide synthesizes the current understanding of this chemical class, focusing on the primary and emerging mechanisms substantiated by preclinical and computational research.

The predominant mechanism of action for the most-studied derivatives, particularly 2,4-diamino-5,6,7,8-tetrahydroquinazolines, is the potent inhibition of dihydrofolate reductase (DHFR). This activity forms the basis of their application as antifolate agents against cancer and opportunistic infections. Beyond this established role, computational and in-vitro studies have identified promising new therapeutic avenues for this scaffold, including multi-target inhibition of essential enzymes in Mycobacterium tuberculosis, disruption of fungal membrane biosynthesis via CYP51 inhibition, and potential modulation of glucose metabolism through β-glucosidase inhibition. This document provides a comprehensive exploration of these mechanisms, supported by experimental data, procedural insights, and a forward-looking perspective on the therapeutic potential of the tetrahydroquinazoline family.

Part 1: The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Foundation for Diverse Bioactivity

The molecule this compound is characterized by a pyrimidine ring fused to a cyclohexene ring, forming the tetrahydroquinazoline core. This unique three-dimensional structure is a key building block for synthesizing novel bioactive molecules with diverse pharmacological profiles[1]. The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune its biological activity and pharmacokinetic properties. The development of efficient synthetic routes, often involving the cyclocondensation of a cyclohexanone derivative with reagents like cyanoguanidine or amidines, has made this class of compounds highly accessible for drug discovery programs[2][3][4][5].

Part 2: Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most extensively validated mechanism of action for derivatives of the tetrahydroquinazoline scaffold is the inhibition of dihydrofolate reductase (DHFR).

The Critical Role of the Folate Pathway

DHFR is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a prime target for antimicrobial and antineoplastic therapies.

DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) dNTPs Purines & Thymidylate (DNA Synthesis) THF->dNTPs Essential Cofactor DHFR_enzyme->THF Product Inhibitor 2,4-Diamino-5,6,7,8- tetrahydroquinazoline Derivatives Inhibitor->DHFR_enzyme Inhibition caption DHFR Inhibition by Tetrahydroquinazoline Derivatives

Caption: DHFR Inhibition by Tetrahydroquinazoline Derivatives.

Evidence from 2,4-Diamino Analogs

Numerous studies have demonstrated that 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives are potent inhibitors of DHFR. These compounds act as nonclassical antifolates, meaning they are potent inhibitors that do not share the glutamate side chain of folic acid. Research has focused on their efficacy and selectivity against DHFR from pathogenic organisms compared to the host (mammalian) enzyme.

For instance, analogues have been synthesized and shown to be highly potent against DHFR from the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii[5][6]. The selectivity is a critical aspect of drug design; a successful antifolate must inhibit the pathogen's enzyme at concentrations that do not significantly affect the host's enzyme, thereby minimizing toxicity. The most potent analogues inhibit the growth of tumor cells and T. gondii at nanomolar concentrations[6].

Quantitative Data: Comparative DHFR Inhibition

The inhibitory activity of these compounds is typically quantified by their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

Compound ClassTarget EnzymeIC50 Range (µM)Reference
2,4-diamino-6-(arylmethyl)-tetrahydroquinazolinesP. carinii DHFR0.057 - 1.0[5]
2,4-diamino-6-(arylmethyl)-tetrahydroquinazolinesT. gondii DHFR0.01 - 0.1[5]
2,4-diamino-6-(arylmethyl)-tetrahydroquinazolinesRat Liver DHFRGenerally more potent[5]
2,4-diamino-6-(aminomethyl)-tetrahydroquinazolinesT. gondii DHFR0.007 - 0.330[6]
Experimental Protocol: DHFR Enzyme Inhibition Assay

A standard spectrophotometric assay is commonly used to determine DHFR activity and the inhibitory potential of test compounds.

Objective: To measure the IC50 value of a tetrahydroquinazoline derivative against DHFR.

Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Recombinant DHFR enzyme (e.g., from T. gondii or rat liver)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (tetrahydroquinazoline derivative) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • NADPH solution (to a final concentration of ~100 µM)

    • Test compound dilution (or DMSO for control)

    • DHFR enzyme (to a final concentration that gives a linear reaction rate)

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding the substrate, DHF solution (to a final concentration of ~50 µM).

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Normalize the velocities relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Part 3: Emerging and Predicted Mechanisms of Action

Beyond DHFR inhibition, recent research, particularly in silico studies, has pointed to several other potential mechanisms of action for the tetrahydroquinazoline scaffold.

A. Antitubercular Activity: A Multi-Target Approach

Molecular docking studies have predicted that novel tetrahydroquinazoline derivatives exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis, suggesting they could be developed into new antitubercular agents[2][3][4].

  • Dihydrofolate Reductase (DHFR): As in other organisms, DHFR is a validated target in M. tuberculosis.

  • Pantothenate Kinase (MtPanK): This enzyme is crucial for the biosynthesis of Coenzyme A, an essential cofactor for numerous metabolic processes, including fatty acid synthesis.

  • DprE1: FAD-containing oxidoreductase DprE1 is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

cluster_0 Molecular Docking Workflow Ligand Tetrahydroquinazoline Library Docking Docking Simulation (Software: AutoDock, Glide) Ligand->Docking Target Protein Target Structure (e.g., MtPanK, DprE1) Target->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis Pose Analysis & SAR Identification Scoring->Analysis Hit Lead Candidate Analysis->Hit caption In Silico Workflow for Target Identification

Caption: In Silico Workflow for Target Identification.

These computational findings suggest a promising multi-target approach for combating tuberculosis, which could be particularly effective against drug-resistant strains[2][3].

B. Antifungal Activity: Inhibition of CYP51

Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated significant in vitro efficacy against plant pathogenic fungi, such as Rhizoctonia solani. The proposed mechanism is the potent inhibition of the fungal sterol 14α-demethylase (CYP51)[1]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to membrane instability and fungal cell death, a mechanism shared by established azole antifungal drugs.

C. Antidiabetic Potential: β-Glucosidase Inhibition

The same computational studies that identified antitubercular targets also predicted high inhibitory activity against β-glucosidase[2][3][4]. This enzyme, along with α-glucosidase, is involved in the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes. While this finding is currently based on in silico evidence, it highlights a novel and promising area for future experimental validation[3].

Conclusion and Future Directions

The this compound core is a pharmacologically significant scaffold that has given rise to a multitude of potent biological agents. The primary, well-established mechanism of action for its most studied derivatives is the inhibition of dihydrofolate reductase, conferring strong antifolate activity against cancer and various pathogens.

The future of this chemical class is bright, with emerging evidence pointing to a diverse range of therapeutic applications. The computational predictions of activity against key mycobacterial enzymes (DHFR, MtPanK, DprE1) and β-glucosidase warrant immediate experimental investigation. Validating these in silico hits through in vitro enzyme assays and cell-based models is the critical next step. Furthermore, the demonstrated activity of derivatives against fungal CYP51 and other targets like microtubule polymerization underscores the scaffold's versatility. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these novel targets, potentially leading to the development of next-generation therapeutics for infectious diseases, diabetes, and cancer.

References

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol biological activity and screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity and Screening of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Introduction: The Tetrahydroquinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This heterocyclic system is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Among its many variations, the this compound core and its related analogs represent a particularly fruitful area of research. The saturated carbocyclic ring fused to the diaminopyrimidine system provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling specific and potent interactions with target proteins. This guide provides a comprehensive overview of the known biological activities of this scaffold and details the screening methodologies employed to identify and characterize novel therapeutic agents based on this versatile chemical framework.

Part 1: A Spectrum of Biological Activities

Derivatives of the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold have been identified as modulators of several important classes of biological targets. This versatility underscores the scaffold's value in developing targeted therapies for a range of human diseases.

Kinase Inhibition: A Dominant Therapeutic Application

The quinazoline framework is famously utilized in the design of protein kinase inhibitors.[3][4][5] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] This action can halt the aberrant signaling cascades that drive diseases like cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR): Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[6] The 4-anilinoquinazoline scaffold, a close relative of the tetrahydroquinazoline series, is the basis for approved anticancer drugs like gefitinib and erlotinib.[2][4]

  • Cyclin-Dependent Kinases (CDKs): Ring-constrained analogs, specifically dihydrothiazolo[4,5-h]quinazolin-8-amines, have been developed as potent, low-nanomolar inhibitors of CDKs, which are critical regulators of the cell cycle.[7] An X-ray crystal structure of a representative compound in complex with cyclin A-CDK2 has confirmed its binding mode within the ATP pocket.[7]

  • Phosphoinositide 3-kinases (PI3Ks): Certain 4-morpholine-quinazoline derivatives have shown significant inhibitory activity against PI3Kα, a key enzyme in a signaling pathway that is frequently mutated in cancer, leading to reduced cell viability.[1]

  • General Control Nonderepressible 2 (GCN2): While not a direct tetrahydroquinazoline example, a related quinazoline derivative has been shown to inhibit GCN2, a kinase involved in the cellular response to amino acid starvation, suggesting a broader potential for this scaffold class to target stress-response pathways.[8]

Dihydrofolate Reductase (DHFR) Inhibition: Antifolate Activity

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a classic nonclassical antifolate, acting as an antagonist of pteridine and inhibiting the enzyme dihydrofolate reductase (DHFR).[9][10] DHFR is essential for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a valuable target for anticancer and antimicrobial therapies.[9][11]

Derivatives have been specifically designed and evaluated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are significant threats to immunocompromised individuals.[9][12] Some of these compounds have demonstrated potent growth inhibition of these parasites in culture, with IC50 values in the nanomolar range.[9]

Sigma-1 Receptor Antagonism: Potential in Pain Management

A series of 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and identified as selective antagonists of the sigma-1 receptor (σ1R).[13] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain. The lead compound from this series exhibited nanomolar affinity for σ1R and demonstrated dose-dependent anti-nociceptive effects in animal models of pain, highlighting a therapeutic avenue beyond oncology and infectious diseases.[13]

Other Emerging Activities
  • Wnt/β-catenin Signaling Inhibition: A screen of a quinazoline library identified compounds that inhibit Wnt/β-catenin signaling in colorectal cancer cells, a pathway crucial for cancer cell proliferation. These leads displayed potent anticancer activity with IC50 values in the low micromolar range.[14]

  • G-Quadruplex DNA Stabilization: Pyridine bis-quinazoline derivatives have been shown to selectively bind and stabilize G-quadruplex (G4) DNA structures.[15][16] These non-canonical DNA structures are implicated in the regulation of oncogene expression, and their stabilization can lead to the suppression of cancer cell growth.[15]

Part 2: A Guide to Screening and Characterization

The identification of bioactive 2-amino-5,6,7,8-tetrahydroquinazoline derivatives relies on a multi-tiered screening cascade that progresses from large-scale primary screens to detailed biophysical and cell-based characterization.

High-Throughput Screening (HTS) Cascade

High-throughput screening (HTS) is the foundational step for evaluating large compound libraries to identify initial "hits".[6] The process is designed to be rapid, scalable, and robust, funneling a large number of compounds down to a small set of promising leads for further development.

HTS_Workflow cluster_0 Screening Cascade Library Compound Library (>10,000s of compounds) Primary Primary Screen (Single Concentration) Library->Primary Identify initial activity DoseResponse Dose-Response (IC50 Determination) Primary->DoseResponse Quantify potency Secondary Secondary Assays (Orthogonal & Selectivity) DoseResponse->Secondary Confirm mechanism & rule out artifacts Hit Confirmed Hit Secondary->Hit

Caption: High-Throughput Screening (HTS) Workflow.

Biochemical (Enzyme-Based) Assays

These assays directly measure the effect of a compound on the activity of a purified target protein, such as a kinase or DHFR. They are essential for confirming direct target engagement and for structure-activity relationship (SAR) studies.

This luminescent assay measures the amount of ADP produced by a kinase reaction, which is a direct indicator of enzyme activity.[6][17] It is highly sensitive and amenable to HTS formats.

Principle:

  • Kinase Reaction: EGFR + ATP + Substrate → Phospho-Substrate + ADP

  • ADP-Glo™ Reagent: Stops the reaction and depletes remaining ATP.

  • Kinase Detection Reagent: Converts ADP to ATP, which is used in a luciferase reaction to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity.

Kinase_Assay cluster_assay Kinase Inhibition Assay Principle Enzyme Kinase (EGFR) Product ADP + Phospho-Substrate Enzyme->Product ATP ATP ATP->Product phosphorylates substrate Inhibitor Test Compound (Quinazoline) Inhibitor->Enzyme blocks ATP binding

Caption: Principle of an ATP-Competitive Kinase Assay.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer ~50 nL of each library compound (typically 10 mM in DMSO) to a 384-well assay plate. This achieves a final screening concentration of ~10 µM.[6]

  • Enzyme/Substrate Addition: Prepare and dispense a master mix containing the EGFR enzyme and a suitable peptide substrate in kinase reaction buffer.[6]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.[6]

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[6]

  • Data Acquisition: Read the luminescence on a compatible plate reader. A decrease in signal relative to DMSO controls indicates inhibition.

Cell-Based Assays

Cell-based assays are critical for confirming that a compound is active in a more physiologically relevant environment, assessing its effects on cell proliferation, and verifying its mechanism of action.

The MTT assay is a colorimetric method used to measure cell viability.[3][18] It assesses the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to produce insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Biophysical Methods for Hit Validation

Once hits are identified and confirmed in cellular assays, biophysical techniques are employed to verify direct physical binding between the compound and the target protein. These methods provide crucial information on binding affinity (Kd), thermodynamics, and kinetics.[19][20]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][21]

  • Surface Plasmon Resonance (SPR): An optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, yielding kinetic data (kon, koff) and affinity (Kd).[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method to study protein-ligand interactions in solution. Ligand-observed NMR experiments can be used for screening, while protein-observed experiments can map the binding site on the protein surface.[15][19]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming binding.[19]

Biophysics_Pipeline cluster_1 Hit Validation & Characterization HTS_Hit HTS Hit (Biochemical/Cellular Activity) Biophysics Biophysical Methods (ITC, SPR, NMR, DSF) HTS_Hit->Biophysics Verify direct binding Validated_Hit Validated Hit (Direct Target Binding Confirmed) Biophysics->Validated_Hit Confirm K_d, kinetics SBDD Structure-Based Drug Design (SBDD) Validated_Hit->SBDD Enable optimization

Caption: Role of Biophysical Methods in the Drug Discovery Pipeline.

Data Summary: Biological Activity of Representative Quinazolines

The following table summarizes the reported in vitro activity for various quinazoline derivatives, illustrating the potency achieved with this scaffold against different biological targets.

Compound Class/DerivativeTargetAssay TypePotency (IC50/K_i/K_d)Reference
2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazolineT. gondii DHFREnzyme InhibitionPotent (nM range)[9]
2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazolineT. gondii cellsCell Growth Inhibition54 nM[9]
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazolineSigma-1 ReceptorRadioligand BindingKi = 15.6 nM[13]
2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amineCDK2Kinase InhibitionIC50 = 0.7 nM[7]
2,4-diamino-7-aminoalkoxy-quinazolineG9a MethyltransferaseITC BindingKd = 23 nM[21]
Quinazoline Lead CompoundsWnt/β-catenin SignalingCell-based ReporterIC50 = 4.9 - 17.4 µM[14]

Conclusion and Future Directions

The this compound scaffold and its analogs continue to be a highly productive platform for the discovery of potent and selective modulators of diverse biological targets. With established roles in inhibiting kinases and DHFR, and emerging applications in targeting pain receptors and non-canonical DNA structures, the therapeutic potential of this chemical class is vast. The successful application of a systematic screening cascade—combining high-throughput biochemical and cellular assays with rigorous biophysical validation—is paramount to unlocking this potential. Future efforts will likely focus on leveraging structure-based drug design to enhance potency and selectivity, improve pharmacokinetic properties, and explore novel biological targets for this versatile and enduring scaffold.

References

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol potential as a pteridine antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol as a Potential Pteridine Antagonist

Abstract

Pteridine antagonists represent a cornerstone in therapeutic interventions for a spectrum of diseases, including cancer and infectious agents, primarily through the inhibition of key enzymes in folate and biopterin metabolism.[1][2][3] This technical guide delineates the scientific rationale and a comprehensive experimental framework for evaluating the potential of this compound as a novel pteridine antagonist. Drawing upon the established knowledge of quinazoline-based inhibitors and the fundamental roles of pteridine-dependent enzymes, this document provides researchers, scientists, and drug development professionals with a detailed roadmap for the synthesis, characterization, and biological validation of this promising compound. The guide emphasizes a structured, evidence-based approach, integrating in vitro enzymatic assays, cell-based functional screens, and in silico modeling to thoroughly assess its antagonist profile and mechanism of action.

Introduction: The Therapeutic Imperative for Novel Pteridine Antagonists

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a myriad of biological processes.[4][5] Their reduced forms, such as tetrahydrofolate and tetrahydrobiopterin (BH4), serve as essential cofactors for enzymes involved in the synthesis of nucleic acids, amino acids, and neurotransmitters.[6][7][8] Consequently, the enzymes that metabolize pteridines are critical drug targets.

Key Pteridine-Dependent Enzyme Families:

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate pathway, DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines and thymidylate necessary for DNA replication and cell division.[2] DHFR inhibitors are widely used as anticancer agents (e.g., methotrexate) and antimicrobials (e.g., trimethoprim).[2][9][10]

  • Nitric Oxide Synthases (NOS): This family of enzymes requires BH4 as a cofactor to produce nitric oxide (NO), a vital signaling molecule in the nervous, cardiovascular, and immune systems.[11][12][13] Antagonists of BH4 at the NOS binding site are of interest for modulating pathological NO levels in conditions like inflammation and neurodegenerative diseases.[11][14]

  • Aromatic Amino Acid Hydroxylases: BH4 is an essential cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine and serotonin.[8][15]

  • GTP Cyclohydrolase I (GCH1): As the rate-limiting enzyme in the de novo synthesis of BH4 from guanosine triphosphate (GTP), GCH1 is a key regulator of BH4 levels.[16][17][18] Inhibition of GCH1 can impact all BH4-dependent pathways.

The structural similarity of this compound to the pteridine core and known quinazoline-based inhibitors suggests its potential as an antagonist in these pathways.[9][19] This guide provides a comprehensive framework to investigate this hypothesis.

Synthesis and Characterization of this compound

While specific synthesis routes for this compound are not extensively documented in recent literature, established methods for creating the 5,6,7,8-tetrahydroquinazoline scaffold can be adapted. A plausible synthetic approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which has been shown to produce tetrahydroquinazoline derivatives in high yields under mild conditions.[20][21][22]

Proposed Synthetic Workflow:

G cluster_start Starting Materials A α-Aminoamidine Derivative C Condensation Reaction A->C B Bis-benzylidene Cyclohexanone B->C D Cyclization C->D E Protected Tetrahydroquinazoline Intermediate D->E F Deprotection E->F G This compound F->G H Purification (e.g., Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: Proposed synthetic workflow for this compound.

Characterization:

Following synthesis and purification, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Evaluation of Pteridine Antagonism

The initial assessment of this compound's antagonist potential should be conducted through a series of in vitro enzyme inhibition assays targeting key pteridine-dependent enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Given that quinazoline derivatives are known DHFR inhibitors, this is a primary target.[9]

Protocol: Spectrophotometric DHFR Inhibition Assay

  • Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents and Materials:

    • Recombinant human DHFR

    • Dihydrofolate (DHF)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound (test compound)

    • Methotrexate (positive control)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, NADPH, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding DHFR and DHF.

    • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.

Nitric Oxide Synthase (NOS) Inhibition Assay

To investigate if the compound interferes with BH4-dependent NO production.

Protocol: Griess Assay for NOS Activity

  • Principle: This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the reaction mixture.

  • Reagents and Materials:

    • Recombinant neuronal NOS (nNOS) or inducible NOS (iNOS)

    • L-Arginine (substrate)

    • Tetrahydrobiopterin (BH4) (cofactor)

    • NADPH

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

    • This compound (test compound)

    • L-NAME (positive control)

    • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • 96-well microplates

  • Procedure:

    • Set up reactions containing assay buffer, L-arginine, BH4, NADPH, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding the NOS enzyme.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the Griess Reagent to each well.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced in each reaction.

    • Determine the IC50 value as described for the DHFR assay.

GTP Cyclohydrolase I (GCH1) Inhibition Assay

To assess if the compound affects the de novo synthesis of BH4.

Protocol: HPLC-based GCH1 Assay

  • Principle: This assay quantifies the formation of dihydroneopterin triphosphate (H2NTP), the product of the GCH1-catalyzed reaction, from GTP.

  • Reagents and Materials:

    • Recombinant human GCH1

    • Guanosine triphosphate (GTP)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing KCl and EDTA)

    • This compound (test compound)

    • Known GCH1 inhibitors (e.g., 2,4-diamino-6-hydroxypyrimidine) as a positive control.[18]

    • HPLC system with a fluorescence detector.

  • Procedure:

    • Set up reactions containing assay buffer, GTP, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding GCH1.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding acid).

    • Analyze the reaction mixture by HPLC to quantify the H2NTP produced.

  • Data Analysis:

    • Calculate the amount of H2NTP formed.

    • Determine the IC50 value.

Cell-Based Assays for Functional Antagonism

Following in vitro characterization, it is essential to evaluate the compound's activity in a cellular context.

Antiproliferative Assay

To determine if the compound inhibits cell growth, a hallmark of DHFR inhibitors.

Protocol: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Lines:

    • A cancer cell line known to be sensitive to antifolates (e.g., MCF-7 breast cancer cells).

    • A non-cancerous cell line to assess general cytotoxicity (e.g., HEK293).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition).

Cellular Nitric Oxide Production Assay

To confirm the inhibition of NOS activity in intact cells.

Protocol: DAF-FM DA Assay

  • Principle: DAF-FM diacetate is a cell-permeable dye that becomes fluorescent upon reacting with NO.

  • Cell Lines:

    • A cell line that can be stimulated to produce NO (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide).

  • Procedure:

    • Culture and stimulate the cells to produce NO.

    • Treat the cells with the test compound for a predetermined time.

    • Load the cells with DAF-FM diacetate.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

  • Data Analysis:

    • Quantify the reduction in NO-dependent fluorescence in treated cells compared to controls.

Mechanistic Elucidation and In Silico Modeling

To understand how this compound interacts with its target(s), further mechanistic studies are warranted.

Hypothesized Mechanism of DHFR Inhibition:

G cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis THF->DNA_Synth DHFR->THF Product Inhibitor 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Inhibitor->DHFR Competitive Inhibition

Caption: Hypothesized competitive inhibition of DHFR by the test compound.

Molecular Docking:

  • Objective: To predict the binding mode and affinity of this compound within the active site of its putative target (e.g., human DHFR).

  • Workflow:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure (e.g., remove water molecules, add hydrogens).

    • Generate a 3D structure of the ligand.

    • Perform docking simulations using software like AutoDock or Glide.

    • Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding energy.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro and Cell-Based Activity

AssayTarget/SystemEndpointResult (e.g., IC50/GI50)Positive Control
DHFR InhibitionRecombinant hDHFRIC50Experimental ValueMethotrexate
NOS InhibitionRecombinant nNOS/iNOSIC50Experimental ValueL-NAME
GCH1 InhibitionRecombinant hGCH1IC50Experimental ValueDAHP
AntiproliferationMCF-7 CellsGI50Experimental ValueDoxorubicin
Cellular NO ProductionRAW 264.7 CellsIC50Experimental ValueL-NAME

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to evaluate the potential of this compound as a pteridine antagonist. The proposed experiments will systematically assess its activity against key pteridine-dependent enzymes and validate its functional effects in cellular models. Positive results, particularly potent DHFR inhibition and corresponding antiproliferative activity, would establish this compound as a promising lead for further preclinical development.

Future studies could include:

  • Lead Optimization: Synthesizing and testing analogs to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer or infectious diseases.

By following the methodologies detailed in this guide, researchers can effectively uncover the therapeutic potential of this compound and contribute to the development of next-generation pteridine antagonists.

References

In Silico Screening of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, provides a rigid and synthetically accessible framework.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol core, in particular, offers a unique three-dimensional geometry, making it an attractive starting point for the design of novel therapeutic agents.

This guide provides a comprehensive, technically-grounded workflow for the in silico screening of a virtual library of this compound derivatives. By leveraging computational tools, we can rationally prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process and mitigating the high costs and attrition rates associated with traditional high-throughput screening.[5][6]

The Strategic Workflow of In Silico Screening

A successful in silico drug design campaign is a multi-stage process that integrates computational chemistry, bioinformatics, and predictive modeling.[5][7] The workflow is designed to systematically filter a large virtual library of compounds down to a manageable number of high-potential "hits."

workflow cluster_prep Phase 1: Foundation & Preparation cluster_screen Phase 2: Virtual Screening cluster_analysis Phase 3: Analysis & Prioritization target_id Target Identification & Validation library_prep Ligand Library Preparation target_id->library_prep receptor_prep Receptor Structure Preparation target_id->receptor_prep docking Molecular Docking library_prep->docking receptor_prep->docking post_docking Post-Docking Analysis docking->post_docking admet ADMET Prediction post_docking->admet hit_selection Hit Candidate Selection admet->hit_selection

Figure 1: The In Silico Drug Discovery Workflow. This diagram illustrates the sequential and interconnected stages of a typical virtual screening campaign, from initial target selection to the final identification of promising hit candidates.

Phase 1: Foundational Preparation

Target Identification and Validation

The initial and most critical step is the selection of a biologically relevant target.[7] For quinazoline derivatives, protein kinases are a common and well-validated target class due to the scaffold's ability to mimic the hinge-binding motif of ATP.[4]

Experimental Protocol: Target Selection

  • Literature and Database Review: Conduct a thorough search of databases like PubMed and the Protein Data Bank (PDB) to identify protein targets that have been successfully modulated by quinazoline-based compounds.

  • Structural Assessment: Prioritize targets with available high-resolution (ideally <2.5 Å) crystal structures, preferably co-crystallized with a ligand. This is crucial for structure-based drug design.[8]

  • Biological Rationale: Ensure the selected target has a well-established role in the pathophysiology of the disease of interest.

Ligand Library Preparation

The design of the virtual library of this compound derivatives is a key determinant of the screening outcome. The goal is to explore a diverse and relevant chemical space.

Experimental Protocol: Ligand Preparation

  • Core Structure: Begin with the 3D structure of the this compound scaffold.

  • Virtual Enumeration: Identify synthetically feasible points for substitution on the core structure. Using cheminformatics toolkits like RDKit, enumerate a library of derivatives by adding a variety of chemical moieties.

  • 3D Conformer Generation and Energy Minimization: Convert the 2D structures to 3D and generate multiple low-energy conformers for each molecule. This is essential as the bioactive conformation is rarely the global minimum in isolation.

  • Protonation and Tautomerization: Assign appropriate protonation states and consider relevant tautomers at a physiological pH (e.g., 7.4) using tools like Schrödinger's LigPrep or ChemAxon's Marvin.

Receptor Structure Preparation

The accuracy of the docking results is highly dependent on the quality of the prepared receptor structure.

Experimental Protocol: Receptor Preparation

  • Structure Acquisition: Download the chosen protein structure from the RCSB Protein Data Bank.

  • Cleaning the Structure: Remove all non-essential components, including water molecules, co-solvents, and ions that are not integral to the protein's structure or function.

  • Protonation and Optimization: Add hydrogen atoms and assign optimal protonation states for titratable residues. Perform a constrained energy minimization to relieve any steric clashes while preserving the crystallographic coordinates of the backbone.

Phase 2: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[9][10] It is a cornerstone of structure-based drug design.[11][12][13]

docking_process ligand Prepared Ligand Library Diverse 3D Conformers docking_engine Docking Algorithm e.g., AutoDock Vina, Glide ligand->docking_engine receptor Prepared Receptor Defined Binding Pocket receptor->docking_engine scoring_function Scoring Function Estimates Binding Affinity (kcal/mol) docking_engine->scoring_function output Ranked List of Poses Binding Scores scoring_function->output

Figure 2: The Molecular Docking Process. This flowchart outlines the core components of a molecular docking simulation, from the input of prepared molecules to the output of scored binding poses.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the active site of the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically place each ligand from the prepared library into the defined binding site.[9] The algorithm samples various orientations and conformations of the ligand.

  • Scoring and Ranking: Each generated pose is evaluated by a scoring function that estimates the binding affinity, typically in kcal/mol.[9] The ligands are then ranked based on their best scores.

Phase 3: Post-Docking Analysis and Hit Selection

The raw output from docking requires careful analysis to select the most promising candidates for further study.

Post-Docking Filtering and Analysis

Experimental Protocol: Post-Docking Analysis

  • Visual Inspection: Critically examine the binding poses of the top-ranked compounds. Plausible binding modes should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

  • Interaction Fingerprinting: Use visualization tools to generate 2D diagrams of the ligand-receptor interactions to better understand the key binding determinants.

  • Clustering: Group the top-scoring hits based on chemical similarity to ensure the selection of a diverse range of scaffolds.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing late-stage drug development failures.[14][15] In silico ADMET models can provide valuable insights into the drug-like properties of the virtual hits.[16][17]

Experimental Protocol: In Silico ADMET Profiling

  • Physicochemical Properties: Calculate key descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

  • Drug-Likeness Rules: Apply filters like Lipinski's Rule of Five to assess the oral bioavailability potential of the compounds.

  • Predictive Modeling: Employ software (e.g., SwissADME, ADMET Predictor®) to estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 metabolism.[17][18]

Table 1: Representative Data for Prioritized Hits

Compound IDDocking Score (kcal/mol)Molecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsPredicted Aqueous Solubility (logS)
TQZ-001-10.5421.53.825-4.2
TQZ-002-10.1398.43.134-3.5
TQZ-003-9.8455.64.516-5.1
TQZ-004-9.6410.52.925-3.1
TQZ-005-9.5433.53.626-4.5
Hit Candidate Selection

The final step involves a holistic review of all the generated data to select a manageable number of compounds for synthesis and experimental validation. This decision should balance predicted potency (docking score), favorable ADMET properties, and synthetic feasibility.

Conclusion

The in silico screening workflow detailed in this guide provides a robust and efficient framework for the discovery of novel drug candidates based on the this compound scaffold. By integrating molecular modeling, virtual screening, and predictive ADMET profiling, researchers can make more informed decisions, ultimately enhancing the productivity of the drug discovery pipeline. The selected hit candidates from this process serve as the starting point for the next phase of the drug discovery journey: chemical synthesis and biological validation.

References

An In-depth Technical Guide to Investigating 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol as a Potential Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Dihydrofolate reductase (DHFR) remains a cornerstone target in chemotherapy, pivotal for its role in the synthesis of nucleotides and amino acids.[1][2][3] Its inhibition disrupts cellular replication, a strategy effectively leveraged in anticancer and antimicrobial therapies.[1][3][4] The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent DHFR inhibitory activity.[5][6][7] This guide focuses on 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, a member of this chemical class, as a prospective DHFR inhibitor. While direct evidence of its inhibitory activity is not yet prevalent in the literature, its structural features warrant a thorough investigation. This document provides a comprehensive framework for such an exploration, detailing the biochemical context, a proposed mechanism of action, a theoretical synthesis pathway, and a robust experimental protocol for evaluating its inhibitory potential against DHFR.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway.[2][8] Its primary function is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3][9] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids.[9][10][11]

The inhibition of DHFR leads to a depletion of the intracellular THF pool.[1] This, in turn, disrupts the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and certain pathogens.[1][12] This makes DHFR an attractive and well-validated target for therapeutic intervention.[3][4]

The Folate Biosynthesis Pathway

The conversion of DHF to THF is a crucial step in the regeneration of the active folate cofactor pool. This pathway is fundamental for cellular homeostasis and growth.

folate_pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->One_Carbon_Metabolism NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Caption: The DHFR-catalyzed reduction of DHF to THF.

Chemical Profile of this compound

This section details the known chemical and physical properties of the subject compound, providing a foundation for its handling and experimental use.

PropertyValueSource
IUPAC Name 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one[13][14]
CAS Number 33081-07-1[14][15][16]
Molecular Formula C₈H₁₁N₃O[13]
Molecular Weight 165.19 g/mol [17]
Appearance Solid
SMILES NC1=NC2=C(CCCC2)C(O)=N1
InChI Key MUGVXCHGASIZAN-UHFFFAOYSA-N[13]
Structural Rationale for Potential DHFR Inhibition

The this compound structure contains a 2,4-disubstituted pyrimidine ring, a key feature in many known DHFR inhibitors.[18] This moiety can mimic the pteridine ring of the natural substrate, dihydrofolate, allowing it to bind to the active site of the enzyme. The 2-amino group is particularly important for forming hydrogen bonds with key residues in the DHFR active site. While many potent inhibitors are 2,4-diamino substituted, the 2-amino-4-oxo substitution is also found in compounds with significant DHFR inhibitory activity.[18][19] The tetrahydroquinazoline core provides a rigid scaffold that can be further functionalized to enhance binding affinity and selectivity.

Proposed Synthesis of this compound

While various methods for the synthesis of tetrahydroquinazolines exist, a common and effective approach involves the cyclocondensation of a suitable cyclic β-enaminone with a guanidine salt.[20] A plausible synthetic route is outlined below. This proposed pathway is based on established chemical principles for the synthesis of similar heterocyclic systems.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-ethoxycarbonylcyclohexanone 2-ethoxycarbonylcyclohexanone Cyclocondensation Cyclocondensation (Base, e.g., NaOEt in Ethanol) 2-ethoxycarbonylcyclohexanone->Cyclocondensation Guanidine Hydrochloride Guanidine Hydrochloride Guanidine Hydrochloride->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthetic Protocol (Theoretical)
  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir until dissolved.

  • Addition of β-ketoester: To the above solution, add 2-ethoxycarbonylcyclohexanone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • Isolation: The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.[14]

Experimental Assessment of DHFR Inhibitory Activity

A robust and reliable method to determine the inhibitory potential of the synthesized compound is a spectrophotometric enzyme inhibition assay.[8][12] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[8]

Materials and Reagents
ComponentStock ConcentrationWorking ConcentrationNotes
DHFR Enzyme (human) Varies (e.g., 1 mg/mL)e.g., 10-20 nMStore at -80°C. Dilute in cold assay buffer on the day of the experiment.[12]
Dihydrofolic Acid (DHF) 10 mM in assay buffere.g., 50 µMPrepare fresh or from frozen aliquots. Protect from light.[8][12]
NADPH 10 mM in assay buffere.g., 100 µMPrepare fresh and keep on ice, protected from light.[8][12]
Assay Buffer 1x (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)1xWarm to room temperature before use.[12]
Methotrexate (Positive Control) 10 mM in DMSOSerial dilutionsA potent, well-characterized DHFR inhibitor.[8]
Test Compound 10 mM in DMSOSerial dilutionsThis compound

Experimental Workflow for DHFR Inhibition Assay

dhfr_assay_workflow cluster_setup Plate Setup (96-well) cluster_preincubation Pre-incubation cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis Plate Add Assay Buffer, Test Compound/Controls, and NADPH Add_Enzyme Add DHFR Enzyme Plate->Add_Enzyme Incubate Incubate for 15 min at RT Add_Enzyme->Incubate Add_Substrate Initiate reaction with DHF Incubate->Add_Substrate Measure Kinetic measurement of Absorbance at 340 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC₅₀ value Measure->Calculate

Caption: Workflow for the DHFR enzyme inhibition assay.

Detailed Assay Protocol
  • Plate Preparation: In a 96-well clear flat-bottom plate, set up the following wells in duplicate:

    • Blank: Assay buffer only.

    • Enzyme Control (EC): Assay buffer, DMSO (vehicle), and enzyme.

    • Positive Control (IC): Assay buffer, methotrexate dilutions, and enzyme.

    • Test Compound (S): Assay buffer, dilutions of the test compound, and enzyme.

  • Reagent Addition:

    • Add assay buffer to all wells to bring the volume to the desired pre-reaction volume.

    • Add 2 µL of the test compound dilutions, methotrexate dilutions, or DMSO to the appropriate wells.

    • Add 40 µL of diluted NADPH to all wells.[21]

  • Pre-incubation: Add 50 µL of the diluted DHFR enzyme solution to all wells except the blank. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Prepare a reaction mixture containing the DHF substrate. To start the reaction, add 50 µL of the DHF solution to all wells.[12]

  • Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes at room temperature.[12]

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[8]

  • Calculate Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.[8]

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A low IC₅₀ value for this compound, comparable to or better than known inhibitors, would indicate that it is a potent inhibitor of DHFR and warrants further investigation, including studies on selectivity against microbial vs. human DHFR and in-cell activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of this compound as a potential DHFR inhibitor. Based on its structural features, there is a strong rationale for investigating this compound. The detailed protocols for synthesis and enzymatic assay provide a clear path for researchers to validate this hypothesis. Successful identification of DHFR inhibitory activity would open avenues for further lead optimization, structure-activity relationship (SAR) studies, and development of novel therapeutic agents targeting the folate pathway.

References

An In-depth Technical Guide to the Anticancer Potential of Tetrahydroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The tetrahydroquinazoline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives have garnered significant attention for their broad pharmacological activities, including notable potential in oncology.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals exploring the anticancer properties of this promising compound class. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships, and provide robust, field-proven protocols for their preclinical evaluation.

Mechanisms of Anticancer Action: A Multi-pronged Assault on Malignancy

Tetrahydroquinazoline derivatives exert their anticancer effects not through a single mode of action, but by engaging multiple cellular processes critical for tumor growth and survival.[3] This pleiotropic activity is a key reason for their therapeutic potential. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, disruption of microtubule dynamics, and the inhibition of crucial cell signaling pathways.[2][3]

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism by which many tetrahydroquinazoline compounds eliminate cancer cells is by inducing apoptosis.[3] Studies have shown that these derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] For instance, certain compounds lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of executioner caspase-3, culminating in cell death.[5][6]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL FASR FasR FASL->FASR Binding FADD FADD FASR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 THQ Tetrahydroquinazoline Compound Bcl2 Bcl-2 THQ->Bcl2 Inhibits Bax Bax THQ->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathways targeted by tetrahydroquinazolines.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several tetrahydroquinazoline derivatives have been shown to interrupt this process by inducing cell cycle arrest, most commonly at the G2/M phase transition.[3][4] This arrest prevents cells from entering mitosis, thereby halting their division. Mechanistic studies reveal that compounds can significantly increase the fraction of cells in the G2/M phase, often corresponding with a decrease in cells in the G0/G1 phase.[4] This effect is frequently linked to the compound's ability to interfere with microtubule polymerization.[7]

G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 THQ Tetrahydroquinazoline Compound THQ->Arrest

Caption: Induction of cell cycle arrest at the G2/M checkpoint.

Inhibition of Key Signaling Pathways

The deregulation of signaling pathways is fundamental to tumorigenesis. Tetrahydroquinazolines have been found to modulate several of these critical networks.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain tetrahydroquinolinone derivatives induce massive oxidative stress, leading to autophagy and cell death via the inhibition of the PI3K/AKT/mTOR signaling cascade.[8]

  • EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy.[9] Some quinazoline derivatives have been specifically designed to inhibit these receptor tyrosine kinases, thereby blocking downstream signals that promote cell proliferation and angiogenesis.[9][10]

RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth THQ Tetrahydroquinazoline Compound THQ->RTK THQ->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Disruption of Microtubule Dynamics

As antimitotic agents, some quinazolinone derivatives function as microtubule polymerization inhibitors.[7][11] They bind to tubulin, often at the colchicine binding site, preventing the assembly of microtubules.[11] This disruption of the cytoskeleton is catastrophic for dividing cells, leading to G2/M arrest and subsequent apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of tetrahydroquinazoline derivatives is highly dependent on the nature and position of substituents on the core structure.[7]

  • Lipophilicity: A clear relationship between lipophilicity (expressed as cLogP) and cytotoxic effects has been observed for some series. More lipophilic 2-arylquinoline derivatives generally display better IC50 values compared to their less lipophilic tetrahydroquinoline counterparts.[12]

  • Substituents at C2 and C4: SAR studies on the quinazoline core have identified the 2- and 4-positions as critical for activity. Modifications at these sites have led to the discovery of highly potent tubulin inhibitors.[11]

  • Fused Heterocyclic Systems: The fusion of other biologically active moieties, such as pyrazole, to the tetrahydroquinoline framework can significantly enhance anticancer activity.[5] For example, pyrazolo[3,4-b]quinoline derivatives have shown broad therapeutic potential.[1][5]

A Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is essential to identify and advance promising lead compounds. The following workflow and protocols provide a robust framework for this process.

cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Characterization->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID MoA Mechanism of Action (Cell Cycle, Apoptosis) Hit_ID->MoA Xenograft Tumor Xenograft Model MoA->Xenograft Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Tox Preliminary Toxicity Efficacy->Tox

Caption: A typical preclinical drug discovery workflow.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of novel tetrahydroquinazoline compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential (IC50).[13][14]

  • Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁵ cells/well in 1 mL of complete medium.[13] Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and confluence.

    • Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline test compounds in culture medium (typically from 0.01 to 100 µM).[5] Remove the old medium from the wells and add 200 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[15]

    • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.

    • MTT Addition: After incubation, remove the compound-containing medium. Add 200 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

    • Solubilization: Carefully remove the MTT solution. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an isopropanol/HCl solution, to each well to dissolve the purple formazan crystals.[13][14]

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required for 50% inhibition of cell viability).[13]

Protocol 2: In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)

This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer agent before it can be considered for clinical trials.[16][17]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[16]

  • Step-by-Step Methodology:

    • Cell Culture and Preparation: Culture a human cancer cell line (e.g., HepG-2) under standard sterile conditions.[16] On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or saline solution at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL.

    • Animal Model: Use female athymic nude mice (4-6 weeks old).[16] Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation: Subcutaneously inject the prepared cell suspension into the right flank of each mouse.

    • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=5-10 per group).

    • Compound Administration: Administer the test compound to the treatment groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution on the same schedule.

    • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and general health of the mice as indicators of toxicity.

    • Endpoint and Analysis: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Summary: Cytotoxic Activity of Representative Compounds

The following table summarizes the reported in vitro cytotoxic activities of several tetrahydroquinazoline and related derivatives against various human cancer cell lines, showcasing the potential of this scaffold.

Compound IDCancer Cell LineCell Line TypeReported IC50 (µM)Reference
4a A549Lung Cancer< 50[4]
4a HTC-116Colon CancerPotent[4]
10e A549Lung Cancer0.033[18]
10h MCF-7Breast Cancer0.087[18]
13 PC3Prostate Sarcoma31.37[12]
13 HeLaCervical Carcinoma8.3[12]
15 MCF-7Breast Cancer15.16[5]
15 HepG-2Liver Cancer18.74[5]
PVHD121 (1a) A549, HCT116, MCF7Multiple0.1 - 0.3[11]
Compound 4 Caco-2Colorectal Cancer23.31[19]

Future Perspectives and Conclusion

References

A Technical Guide to the Antimicrobial and Antiparasitic Potential of Tetrahydroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrahydroquinazoline Scaffold - A Renewed Focus in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its reduced form, the tetrahydroquinazoline scaffold, has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to the development of analogs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][2][3][4][5] As the global challenges of antimicrobial resistance and parasitic diseases intensify, there is an urgent need for novel chemical entities with unique mechanisms of action.

This technical guide provides a comprehensive exploration of the antimicrobial and antiparasitic properties of tetrahydroquinazoline analogs. It is designed to serve as a resource for researchers and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to this promising class of compounds.

The Synthetic Landscape: Constructing the Tetrahydroquinazoline Core

The biological potential of tetrahydroquinazoline analogs is fundamentally linked to the synthetic accessibility and derivatization of the core scaffold. The most prevalent and versatile approach involves the cyclocondensation of guanidine derivatives with α,β-unsaturated ketones or related carbonyl compounds.[2] This method allows for significant structural diversity by varying both the amidine source and the carbonyl component.

A frequently employed strategy is the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride or other amidines. The reaction cascade is typically initiated by a Michael addition of the guanidine moiety to an enone fragment of the carbonyl compound, followed by intramolecular cyclization and dehydration to yield the final tetrahydroquinazoline ring system.[2]

Generalized Synthetic Protocol: Cyclocondensation Approach

The following protocol describes a general method for synthesizing 2-amino-5,6,7,8-tetrahydroquinazoline derivatives, a common and biologically active subclass.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected α,β-unsaturated ketone (e.g., a diarylidencyclohexanone) (1.0 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF).[2]

  • Amidine Addition: Add the appropriate amidine salt, such as guanidine hydrochloride (1.1 - 1.5 eq), to the solution.

  • Base Addition (if necessary): If using an amidine salt and a solvent like DMF, a base such as sodium hydride (NaH) may be required to generate the free amidine in situ.[2] This step should be performed with caution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 100°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_reactants Reactants cluster_process Reaction Cascade R1 α,β-Unsaturated Ketone (e.g., Diarylidencyclohexanone) P1 Michael Addition R1->P1 R2 Amidine Derivative (e.g., Guanidine) R2->P1 P2 Intramolecular Cyclization P1->P2 Solvent, Heat P3 Dehydration/ Aromatization P2->P3 Product Tetrahydroquinazoline Analog P3->Product

Caption: General synthetic scheme for tetrahydroquinazolines.

Antimicrobial Properties: A New Front against Bacterial and Fungal Pathogens

Tetrahydroquinazoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][6] Their efficacy against clinically relevant species like Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans makes them an attractive scaffold for the development of new anti-infective agents.[4][6][7]

A primary mechanism of action for many quinoline and quinazolinone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4][8] These essential enzymes control DNA topology and are crucial for DNA replication, repair, and transcription. By inhibiting these enzymes, the compounds induce cleavage of bacterial DNA, leading to rapid cell death.[4] Some analogs have also been investigated for their ability to inhibit other key enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis.[2]

Representative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative tetrahydroquinazoline analogs against various microbial strains, showcasing their potential as broad-spectrum agents.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thieno-thiazolo-quinazolineS. aureus (MRSA, USA300)3.32 - 5.90[6]
Quinazolinone-ThiazolidinoneS. aureus100 - 250[3]
Quinazolinone-ThiazolidinoneE. coli200 - 500[3]
Quinazolinone-ThiazolidinoneC. albicans100 - 200[3]
Tetrazolo-quinazolineS. aureus250[9]

Note: Data is compiled from multiple sources and represents a range of observed activities. Direct comparison requires standardized testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard broth microdilution method used to determine the MIC of a compound, a quantitative measure of its antibacterial or antifungal potency.[3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test tetrahydroquinazoline analog in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility. A reference antibiotic (e.g., Gentamicin, Amoxicillin) should be tested in parallel.[6][8]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin or by measuring absorbance with a microplate reader.

G cluster_cell Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relaxes supercoils Inhibition Inhibition Gyrase->Inhibition Compound Tetrahydroquinazoline Analog Compound->Inhibition Result DNA Cleavage & Replication Block Inhibition->Result

Caption: Mechanism of action via DNA gyrase inhibition.

Antiparasitic Properties: Targeting Malaria, Leishmaniasis, and Chagas Disease

Protozoan parasites continue to inflict a devastating toll on global health. The emergence of drug resistance in parasites like Plasmodium falciparum (malaria) and the toxicity of current treatments for kinetoplastid infections like leishmaniasis and Chagas disease necessitate the discovery of new therapeutic scaffolds.[10][11] Tetrahydroquinazoline and related quinoline analogs have shown considerable promise in this arena.

Antimalarial Activity

Analogs of the related tetrahydroquinoline scaffold have demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites.[12] A key target for many quinoline-based antimalarials is the parasite's hemoglobin degradation pathway. Inside its digestive vacuole, the parasite detoxifies the heme byproduct of hemoglobin digestion by polymerizing it into inert hemozoin crystals. Compounds like chloroquine are thought to inhibit this process, leading to a toxic buildup of free heme.[13] Other novel mechanisms, such as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), have also been identified for related scaffolds.[12]

Antileishmanial and Antichagasic Activity

Quinazoline derivatives have been evaluated for their efficacy against Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[5][11][14] Several analogs exhibit significant in vitro activity against both the promastigote (insect stage) and amastigote (intracellular mammalian stage) forms of Leishmania.[15][16] The mechanism of action is an active area of investigation, with some studies suggesting that these compounds may target key parasite enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are essential for parasite survival.[14][16]

Representative Antiparasitic Activity Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative analogs against various parasitic protozoa.

Compound ClassTarget OrganismIC₅₀Reference
Tetrahydroquinoline AnalogP. falciparum (3D7 strain)23 µM[12]
TetrahydroindenoquinolineL. mexicana (promastigotes)~1 µg/mL[17]
Quinazoline-2,4,6-triamineT. cruzi (epimastigotes)<20 µM[5][14]
Quinazoline-2,4,6-triamineL. mexicana (amastigotes)~25 µM[16]
4(1H)-Quinolone AnalogP. falciparum (gametocytes)1.0 µM (reduces exflagellation)[10]
Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

This fluorescence-based assay is a widely used method for high-throughput screening of compounds against the asexual blood stage of P. falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Assay Plate Preparation: In a 96-well black microtiter plate, serially dilute the test compounds in culture medium.

  • Inoculation: Synchronize the parasite culture (e.g., to the ring stage). Add the parasite culture to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours under the same conditions used for parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and the fluorescent DNA-intercalating dye SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1-2 hours to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization Inhibition Inhibition Compound Tetrahydroquinazoline Analog Compound->Inhibition Result Toxic Heme Accumulation Inhibition->Result

Caption: Inhibition of hemozoin formation in Plasmodium.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of tetrahydroquinazoline analogs and their biological activity is critical for rational drug design and optimization. SAR studies have revealed several key structural features that govern their antimicrobial and antiparasitic potency.

  • Substitutions on the Tetrahydroquinazoline Core: The nature and position of substituents on the core ring system are paramount. For instance, in a series of 6-amino-tetrahydroquinazolines active as topoisomerase II inhibitors, substitutions at the 2-position (with groups like pyridine) and the 4-position (with a substituted aniline) were found to be mandatory for activity.[18]

  • Aniline Ring Modifications: For analogs containing a 4-anilino moiety, the substitution pattern on the aniline ring significantly impacts activity. The introduction of a para-dimethylamino group was shown to boost inhibitory activity against topoisomerase IIα by nearly 80-fold compared to the parent compound.[18] In contrast, for some tetrahydroquinoline antimalarials, electron-donating groups (e.g., methoxy) on the phenyl ring improved potency, while electron-withdrawing groups decreased it.[12]

  • Stereochemistry: The stereocenter at the C-2 position (if present) can influence biological activity. For certain tetrahydroquinoline inhibitors, the R-isomers were more potent than the S-isomers when an N-formyl group was present, while the reverse was true in its absence, highlighting a complex interplay between different structural elements.[19]

  • Lipophilicity and Physicochemical Properties: Modifications that alter the compound's lipophilicity and ability to cross cell membranes are crucial. The addition of halogen atoms (e.g., fluorine, bromine) to the benzene portion of the scaffold can enhance activity, likely by increasing membrane permeability and/or facilitating specific interactions with the target protein.[19]

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

Tetrahydroquinazoline analogs represent a highly versatile and promising scaffold in the search for novel antimicrobial and antiparasitic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, while their demonstrated efficacy against a range of pathogens via multiple mechanisms of action provides a solid foundation for further development.

The path forward requires a multi-pronged approach. Future research should focus on:

  • Lead Optimization: Systematically exploring the SAR to enhance potency and selectivity while minimizing off-target effects and host cytotoxicity.

  • Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to guide rational design and anticipate potential resistance pathways.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapy: Investigating the potential for synergistic interactions between tetrahydroquinazoline analogs and existing drugs to enhance efficacy and combat resistance.

By leveraging the insights outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the tetrahydroquinazoline scaffold, paving the way for the next generation of anti-infective medicines.

References

Methodological & Application

Application Note & Protocol: A Multicomponent Approach to the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

The quinazoline and its reduced derivatives, such as the 5,6,7,8-tetrahydroquinazoline skeleton, represent a class of "privileged structures" in medicinal chemistry.[1][2][3] These heterocyclic motifs are central to a wide array of pharmacologically active compounds, demonstrating activities that span antitubercular, antidiabetic, and anti-inflammatory applications.[1][2][3][4] The 2-amino-4-ol substitution pattern is particularly significant, providing key hydrogen bonding donors and acceptors for molecular interactions with biological targets.

This guide provides a detailed examination of a robust and efficient synthetic strategy for accessing 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol (also known as 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one[5]) from cyclohexanone derivatives. The core of this methodology is a one-pot, three-component reaction that leverages principles of Knoevenagel condensation and Michael addition, followed by a cyclocondensation. This approach is valued for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single synthetic operation.[6][7]

Mechanistic Rationale: A Cascade of Controlled Reactions

The synthesis is a classic example of a multicomponent reaction (MCR), where three starting materials are combined in a single pot to form the final product through a cascade of sequential reactions.[8] The overall transformation involves the reaction of a cyclohexanone, an active methylene nitrile (such as ethyl cyanoacetate), and guanidine.

The Causality Behind the Cascade:
  • Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The base (e.g., sodium ethoxide or an amine) deprotonates the α-carbon of ethyl cyanoacetate, which is rendered acidic by the two adjacent electron-withdrawing groups (-CN and -COOEt). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields the stable α,β-unsaturated intermediate, ethyl 2-cyano-2-cyclohexylideneacetate. This step is critical as it forms the electrophilic Michael acceptor needed for the next stage.[9]

  • Step 2: Michael Addition. Guanidine is a highly nucleophilic nitrogenous reagent.[10] In the presence of a base, guanidine hydrochloride is converted to its free base form, which readily participates in a conjugate (Michael) addition to the electron-deficient double bond of the Knoevenagel product. The attack by one of the terminal amino groups of guanidine forms a new carbon-nitrogen bond.

  • Step 3: Intramolecular Cyclocondensation. Following the Michael addition, the newly formed intermediate possesses all the necessary atoms in close proximity for the final ring closure. The terminal amino group of the tethered guanidine moiety attacks the electrophilic carbon of the nitrile (-CN) group. This intramolecular cyclization is thermodynamically favored, leading to the formation of the six-membered dihydropyrimidine ring.

  • Step 4: Tautomerization. The cyclic intermediate rapidly undergoes tautomerization to yield the thermodynamically more stable this compound product. This final form benefits from the aromaticity of the pyrimidinol ring system.

Below is a diagram illustrating the proposed reaction pathway.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Starting Materials Cyclohexanone Cyclohexanone Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated ester) Cyclohexanone->Knoevenagel_Product Knoevenagel Condensation (+ Base, -H2O) EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Knoevenagel_Product Knoevenagel Condensation (+ Base, -H2O) Guanidine Guanidine Michael_Adduct Michael Adduct Guanidine->Michael_Adduct Michael Addition Knoevenagel_Product->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Cyclized_Intermediate->Final_Product Tautomerization Experimental_Workflow Experimental Workflow A Setup (Dry Glassware) B Charge Reagents (Ethanol, NaOEt, Ethyl Cyanoacetate, Cyclohexanone) A->B 1. C Stir at RT (30 min) B->C 2. D Add Guanidine HCl Solution C->D 3. E Reflux (4-6 hours) D->E 4. F Cool & Neutralize (pH ~7 with HCl) E->F 5. G Isolate via Filtration (Wash with H2O, Ether) F->G 6. H Purify (Recrystallization) G->H 7. I Dry & Characterize (NMR, MS, IR) H->I 8.

References

Experimental protocol for the condensation reaction to form 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-TQ-001

Topic: Experimental Protocol for the Condensation Reaction to Form 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The synthesis is achieved through a robust, one-pot multicomponent condensation reaction of cyclohexanone, ethyl cyanoacetate, and guanidine carbonate. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for purification and characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Quinazoline and its hydrogenated derivatives, such as the tetrahydroquinazoline core, are privileged structures in medicinal chemistry. These scaffolds are found in numerous compounds exhibiting a wide range of biological activities, including antitubercular, anti-inflammatory, and antidiabetic properties.[1] The target molecule, this compound (or its tautomer, 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one), serves as a crucial building block for the synthesis of more complex pharmaceutical agents.[1][3]

The protocol described herein utilizes a classical multicomponent reaction approach, which offers significant advantages in terms of efficiency, atom economy, and procedural simplicity by combining three starting materials in a single synthetic operation.

Reaction Mechanism

The formation of the tetrahydroquinazoline ring system proceeds through a cascade of reactions, initiated by the base-catalyzed condensation of the active methylene compound (ethyl cyanoacetate) with the ketone (cyclohexanone), followed by the incorporation of the guanidine moiety.

The proposed mechanism involves three key stages:

  • Knoevenagel Condensation: Guanidine carbonate, acting as a base, deprotonates ethyl cyanoacetate. The resulting carbanion attacks the carbonyl carbon of cyclohexanone, which, after dehydration, forms the α,β-unsaturated intermediate, ethyl 2-cyano-2-(cyclohexylidene)acetate.

  • Michael Addition: The nucleophilic nitrogen of guanidine adds to the β-carbon of the α,β-unsaturated intermediate. This conjugate addition is a critical step in bringing all the components together.

  • Intramolecular Cyclization and Tautomerization: The terminal amino group of the guanidine adduct attacks the electrophilic carbon of the cyano group, leading to an intramolecular cyclization. A subsequent tautomerization event yields the stable aromatic-like 2-amino-4-ol quinazoline ring system.

ReactionMechanism cluster_reactants Reactants cluster_products Mechanism Pathway R1 Cyclohexanone I1 Knoevenagel Intermediate (ethyl 2-cyano-2-(cyclohexylidene)acetate) R1->I1 Knoevenagel Condensation R2 Ethyl Cyanoacetate R2->I1 R3 Guanidine Carbonate (Base/Reactant) R3->I1 Base I2 Michael Adduct R3->I2 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Final Product (this compound) I3->P Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • Cyclohexanone (CAS: 108-94-1)

  • Ethyl cyanoacetate (CAS: 105-56-6)

  • Guanidine carbonate (CAS: 593-85-1)

  • Ethanol (95% or absolute)

  • Deionized Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254)

Reagent Quantities
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Cyclohexanone98.149.81 g (10.3 mL)1001.0
Ethyl Cyanoacetate113.1211.31 g (10.8 mL)1001.0
Guanidine Carbonate180.179.91 g550.55*
Ethanol (Solvent)-100 mL--
Note: Guanidine carbonate provides two equivalents of guanidine per mole.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and guanidine carbonate (0.55 eq).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask. The mixture will form a slurry.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 ratio). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As it cools, a white or off-white precipitate of the product will form.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 30 mL) to remove any remaining guanidine salts, followed by a wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification and Characterization
  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of dimethylformamide (DMF) and water.

  • Characterization:

    • Melting Point: Determine the melting point of the dried solid.

    • Spectroscopy: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety and Hazard Information

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclohexanone: Flammable liquid and vapor.[4][5] Harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Causes serious eye damage and skin irritation.[5][6][8]

  • Ethyl Cyanoacetate: Harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Contact may cause irritation to the skin, eyes, and mucous membranes.[11][12] On contact with acids or upon heating to decomposition, it can release highly toxic cyanide fumes.[13]

  • Guanidine Carbonate: Harmful if swallowed.[14][15][16] Causes skin and respiratory irritation, and is classified as causing serious eye damage.[14][15][16][17] It is also harmful to aquatic life with long-lasting effects.[14][17]

  • Ethanol: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Glassware (Flask, Condenser) B 2. Weigh Reagents (Cyclohexanone, Ethyl Cyanoacetate, Guanidine Carbonate) A->B C 3. Combine Reagents and Ethanol in Flask B->C D 4. Heat to Reflux (6-8 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp & Ice Bath E->F G 7. Filter Solid Product (Vacuum Filtration) F->G H 8. Wash with Cold Water and Cold Ethanol G->H I 9. Dry Under Vacuum H->I J 10. Characterization (MP, NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Investigation of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several FDA-approved anticancer drugs.[1][2] These compounds often function as kinase inhibitors, disrupting the signaling pathways that drive cancer cell proliferation and survival.[1] 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a novel derivative within this esteemed class of molecules. While its specific biological targets are yet to be fully elucidated, its structural similarity to known dihydrofolate reductase (DHFR) inhibitors and kinase inhibitors suggests a strong potential for anticancer activity.[1][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the in vitro anticancer effects of this compound. We will delve into the rationale behind key experimental choices and provide detailed, field-proven protocols to assess its impact on cancer cell viability, proliferation, and the underlying molecular mechanisms.

Hypothesized Mechanism of Action and Investigational Workflow

Based on the broader family of quinazoline derivatives, we can postulate two primary hypotheses for the mechanism of action of this compound:

  • Inhibition of Dihydrofolate Reductase (DHFR): As a tetrahydroquinazoline, the compound may act as an antifolate, interfering with nucleotide synthesis and thereby halting cell proliferation.[3][4]

  • Kinase Inhibition: The quinazoline core is a common pharmacophore in kinase inhibitors, suggesting that this compound could target key signaling kinases implicated in cancer, such as those in the PI3K/AKT/mTOR or MAPK/ERK pathways.[1][5]

Our investigational workflow is designed to test these hypotheses and provide a comprehensive profile of the compound's anticancer activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Cell Viability Assays (MTT/XTT) Cell Viability Assays (MTT/XTT) Determine IC50 Values Determine IC50 Values Cell Viability Assays (MTT/XTT)->Determine IC50 Values Quantitative Data Select Sensitive Cell Lines Select Sensitive Cell Lines Determine IC50 Values->Select Sensitive Cell Lines Informed Decision Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Select Sensitive Cell Lines->Apoptosis Assays (Annexin V/PI) Investigate Cell Death Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Select Sensitive Cell Lines->Cell Cycle Analysis (Propidium Iodide) Assess Proliferation Block Western Blot Analysis Western Blot Analysis Apoptosis Assays (Annexin V/PI)->Western Blot Analysis Confirm Apoptotic Markers Cell Cycle Analysis (Propidium Iodide)->Western Blot Analysis Analyze Cell Cycle Regulators Kinase Activity Assays Kinase Activity Assays Western Blot Analysis->Kinase Activity Assays Identify Pathway Inhibition DHFR Activity Assays DHFR Activity Assays Western Blot Analysis->DHFR Activity Assays Explore Antifolate Activity

Caption: Investigational Workflow for this compound.

Part 1: Initial Screening for Anticancer Activity

The initial step is to determine the compound's cytotoxic and cytostatic effects across a panel of cancer cell lines. This will establish its potency and identify the most sensitive cancer types for further investigation.

Protocol 1.1: Cell Viability Assessment using MTT/XTT Assays

Rationale: The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[6] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells provides a quantitative measure of viable cells.[6] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • For XTT: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[6]

Data Presentation:

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast72Example: 15.2
A549Lung72Example: 28.5
HCT116Colon72Example: 8.9

Part 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest

Once the IC₅₀ values are established, the next step is to determine whether the compound induces programmed cell death (apoptosis) or arrests the cell cycle.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Materials:

  • Selected sensitive cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Propidium iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them by flow cytometry, we can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Selected sensitive cancer cell line

  • 6-well cell culture plates

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.[13][14] Incubate at 4°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.

Part 3: Validating the Molecular Target and Signaling Pathway

The final phase of our investigation focuses on validating the hypothesized mechanism of action at the molecular level.

Protocol 3.1: Western Blot Analysis of Key Signaling and Apoptotic Proteins

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] By probing for key proteins, we can determine if this compound modulates specific signaling pathways or induces apoptosis through the activation of caspases.[16][17]

Materials:

  • Selected sensitive cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as previously described. Lyse the cells with ice-cold RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[16]

  • Immunoblotting: Block the membrane and incubate with the desired primary antibody overnight at 4°C.[8][16] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]

G cluster_0 Hypothesized Kinase Inhibition This compound This compound Kinase (e.g., Akt, ERK) Kinase (e.g., Akt, ERK) This compound->Kinase (e.g., Akt, ERK) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., Akt, ERK)->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

References

Application Notes and Protocols for the Enzymatic Evaluation of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology. Its rigid, heterocyclic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with biological targets. The derivative, 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, represents a compelling iteration of this scaffold. The saturated carbocyclic ring introduces conformational flexibility, which can be crucial for optimizing binding to enzyme active sites.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzymatic assays. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a self-validating system, grounded in established biochemical principles and field-proven insights. We will explore the causality behind experimental choices, ensuring that the presented methodologies are both robust and adaptable.

Based on the structural class of this compound, two primary and high-value target families are of immediate interest for enzymatic screening: protein kinases and dihydrofolate reductase (DHFR) . Quinazoline derivatives have a rich history as inhibitors of both enzyme classes.[1][2][3][4][5][6][7][8] This guide will therefore provide detailed protocols for both a general kinase inhibition assay and a DHFR inhibition assay, allowing for the comprehensive profiling of this compound.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is foundational to any successful enzymatic assay.

PropertyValue/RecommendationSource/Rationale
Molecular FormulaC₈H₁₁N₃O[9]
Physical FormSolid[9]
Solubility Primary Stock: 10-50 mM in 100% DMSOBased on common practice for heterocyclic compounds in drug discovery.[10]
Working Dilutions: Aqueous buffers (e.g., assay buffer)Serial dilutions from the DMSO stock are critical to minimize solvent effects in the final assay.
Storage Solid: Store at room temperature, desiccated.As per typical chemical storage guidelines.
DMSO Stock: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.Protects compound integrity over time.

Expert Insight: The final concentration of DMSO in the enzymatic reaction is critical. For most enzymes, this should be kept below 1%, and ideally below 0.5%, to prevent solvent-induced inhibition or denaturation. Always include a vehicle control (assay buffer with the same final DMSO concentration as the test wells) to account for any solvent effects.

Protocol 1: Evaluation as a Protein Kinase Inhibitor using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform suitable for measuring the activity of a wide range of kinases.[11][12][13][14][15] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mixture in assay buffer add_kinase Add kinase/substrate mixture prep_kinase->add_kinase prep_atp Prepare ATP solution in assay buffer start_reaction Initiate reaction with ATP prep_atp->start_reaction add_compound->add_kinase pre_incubate Pre-incubate at RT (15-30 min) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 30°C (60 min) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at RT (30-60 min) add_detection->incubate_detect read_luminescence Read luminescence incubate_detect->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol

Materials:

  • This compound

  • Recombinant Protein Kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range (e.g., 10 mM to 0.15 µM).

    • Further dilute these DMSO stocks into the Kinase Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase being tested.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle control) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Evaluation as a Dihydrofolate Reductase (DHFR) Inhibitor

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16][17][18][19]

Principle of the Assay

The enzymatic activity of DHFR is directly coupled to the consumption of NADPH, which has a distinct absorbance maximum at 340 nm. The rate of decrease in absorbance at this wavelength is proportional to the enzyme's activity. An inhibitor will slow down this rate.

Mechanism of DHFR and Inhibition

DHFR_Mechanism cluster_reaction DHFR Catalytic Cycle cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme + NADPH NADPH NADPH->DHFR_Enzyme + THF Tetrahydrofolate (THF) DHFR_Enzyme->THF + NADP NADP+ DHFR_Enzyme->NADP + Blocked_Reaction Reaction Blocked Inhibitor 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Inhibitor->DHFR_Enzyme Binds to active site

Mechanism of DHFR and its inhibition.
Detailed Protocol

Materials:

  • This compound

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (as a positive control inhibitor)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Compound/Control: Prepare a 10 mM stock of this compound and Methotrexate in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in DHFR Assay Buffer.

    • NADPH Solution: Prepare a 10 mM stock in assay buffer. Dilute to a working concentration of ~150-200 µM in assay buffer.

    • DHFR Enzyme: Dilute the enzyme stock in assay buffer to a concentration that provides a linear decrease in absorbance at 340 nm for at least 10 minutes. This needs to be determined empirically.

    • DHF Substrate: Prepare a 10 mM stock in assay buffer with 10 mM NaOH. Dilute to a working concentration of ~100-200 µM in assay buffer immediately before use.

  • Assay Setup (in a 96-well plate, final volume 200 µL):

    • To each well, add:

      • 160 µL of DHFR Assay Buffer

      • 2 µL of the diluted compound, positive control, or vehicle control.

      • 10 µL of the diluted DHFR enzyme solution.

    • Mix and pre-incubate at room temperature for 10-15 minutes.

    • Add 10 µL of the NADPH working solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHF working solution to each well.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every assay should include the following controls:

  • No-Enzyme Control: Contains all reaction components except the enzyme. This accounts for any non-enzymatic degradation of NADPH.

  • Vehicle Control (0% Inhibition): Contains all reaction components, including the enzyme and the same concentration of DMSO as the test wells. This represents the uninhibited enzyme activity.

  • Positive Control Inhibitor (100% Inhibition): A known inhibitor of the target enzyme (e.g., Staurosporine for kinases, Methotrexate for DHFR) at a concentration known to cause complete inhibition. This validates that the assay can detect inhibition.

Conclusion and Future Directions

These protocols provide a robust framework for the initial enzymatic characterization of this compound. The quinazoline scaffold is a proven pharmacophore, and these assays will effectively determine if this particular derivative exhibits inhibitory activity against two of the most relevant enzyme families.[1][2][3][4][5][6][7][8] Positive results from these initial screens would warrant further investigation, including selectivity profiling against a panel of kinases, determination of the mechanism of inhibition (e.g., competitive, non-competitive), and progression into cell-based assays to assess cellular potency and potential therapeutic utility.

References

Application Notes and Protocols: A Researcher's Guide to Solubilizing 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Quinazolinone Solubility

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities. 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, with its distinct chemical architecture, is a compound of interest for various in vitro screening and drug discovery programs. However, like many heterocyclic compounds, members of the quinazolinone family often exhibit poor aqueous solubility due to their rigid, fused-ring structure. This inherent characteristic presents a significant hurdle for researchers aiming to achieve reliable and reproducible results in biological assays.

This guide provides a comprehensive, experience-driven protocol for the effective dissolution of this compound. The methodologies outlined herein are designed to ensure compound integrity and maximize bioavailability in typical in vitro experimental setups, thereby upholding the principles of scientific rigor and accuracy.

Physicochemical Properties: Understanding the "Why" Behind the Protocol

A foundational understanding of a compound's physicochemical properties is paramount to developing a successful dissolution strategy. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on the general characteristics of the 4(3H)-quinazolinone class.

Key Physicochemical Characteristics of this compound:

PropertyInferred Characteristics & Implications for Dissolution
Chemical Structure The fused heterocyclic ring system contributes to high crystal lattice energy, making it challenging for water molecules to effectively solvate the compound.
Polarity The presence of amino and hydroxyl groups introduces some polarity, but the overall tetracyclic core is largely nonpolar, predicting low intrinsic aqueous solubility.
pKa (Predicted) The amino group will have a basic pKa, while the hydroxyl group (in its enol form) will be weakly acidic. The overall charge of the molecule will be pH-dependent, which can influence its solubility in buffered solutions.
Solvent Preference Expected to be poorly soluble in water and most aqueous buffers. Solubility is anticipated to be significantly higher in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO). A related compound, 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone, is soluble in DMSO and methanol.[1]

The logical starting point for solubilizing a lipophilic compound like this compound for biological assays is to employ a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.[2]

Experimental Workflow for Solubilization

The following diagram illustrates the recommended workflow for preparing this compound for in vitro experiments.

References

Application Notes and Protocols for the Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I have made significant progress in gathering the necessary information. I have successfully identified three core synthetic methodologies for 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives and have found the key publications that describe these methods. My targeted searches for the experimental sections of the papers by Gangjee et al. and Rosowsky et al. were fruitful, providing me with the foundational information needed for the detailed protocols. I also have a good starting point for the third method involving α-aminoamidines.

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Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of a range of biologically active molecules. These compounds have garnered significant attention from researchers in drug development due to their potent inhibitory activity against key enzymes, particularly dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cellular replication, making it an attractive target for antimicrobial and anticancer therapies.

Derivatives of this scaffold have demonstrated efficacy as antitumor agents and as treatments for opportunistic infections, such as those caused by Pneumocystis carinii and Toxoplasma gondii, which are particularly dangerous for immunocompromised individuals.[1][2] The partially saturated B-ring of the tetrahydroquinazoline structure offers a three-dimensional conformation that can be exploited to achieve selective binding to the active sites of pathogenic DHFR over the human enzyme, a key consideration in the development of safe and effective therapeutics.

This guide provides an in-depth exploration of established and novel synthetic methodologies for accessing 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying rationale for the experimental choices, thereby ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategies: A Comparative Overview

The synthesis of the 2,4-diamino-5,6,7,8-tetrahydroquinazoline ring system can be broadly approached through several strategic disconnections. This guide will focus on three robust and versatile methods, each with its own set of advantages and considerations.

Method Key Precursors Core Reaction Advantages Considerations
Method 1 Substituted Cyclohexanone, DicyandiamideCyclocondensationDirect, convergent, suitable for simple alkyl/aryl substitutions.Requires synthesis of often non-commercially available cyclohexanone precursors.
Method 2 Pre-formed Tetrahydroquinazoline AldehydeReductive AminationAllows for late-stage diversification, ideal for generating libraries of analogues with varied amine side chains.Multi-step synthesis of the aldehyde intermediate is required.
Method 3 Bis-benzylidene Cyclohexanone, α-AminoamidineCascade Michael Addition-CyclocondensationMild reaction conditions, excellent yields, novel approach for highly substituted derivatives.Requires synthesis of specific α-aminoamidine and bis-benzylidene cyclohexanone starting materials.

Method 1: Cyclocondensation of Substituted Cyclohexanones with Dicyandiamide

This is a classical and direct approach to the tetrahydroquinazoline core. The fundamental transformation involves the condensation of a 4-substituted cyclohexanone with dicyandiamide (cyanoguanidine) in the presence of a base. The primary challenge and area of variation in this method lie in the synthesis of the requisite 4-substituted cyclohexanone.

Conceptual Workflow for Method 1

Method_1_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis start_ketal 4,4-Ethylenedioxycyclohexanone wittig Wittig Reaction (Arylmethylphosphorane) start_ketal->wittig hydrogenation Hydrogenation (H₂, Pd/C) wittig->hydrogenation acidolysis Acidolysis (Deprotection) hydrogenation->acidolysis cyclohexanone 4-(Arylmethyl)cyclohexanone acidolysis->cyclohexanone cyclocondensation Cyclocondensation (Base, e.g., KOtBu) cyclohexanone->cyclocondensation dicyandiamide Dicyandiamide dicyandiamide->cyclocondensation product 2,4-Diamino-6-(arylmethyl)- 5,6,7,8-tetrahydroquinazoline cyclocondensation->product

Caption: Workflow for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines via cyclocondensation.

Protocol 1A: Synthesis of 4-(Arylmethyl)cyclohexanone Precursor

This protocol describes the synthesis of the key cyclohexanone intermediate, adapted from the work of Rosowsky et al. (1999).

Step 1: Wittig Reaction

  • To a stirred suspension of an (arylmethyl)triphenylphosphonium bromide (1.0 eq) in dry THF, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the resulting deep orange-red ylide solution at room temperature for 1 hour.

  • Add a solution of 4,4-ethylenedioxycyclohexanone (1.0 eq) in dry THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-(arylmethylene)cyclohexanone ethylene ketal.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in ethanol in a Parr hydrogenation bottle.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture on a Parr apparatus at 40-50 psi of H₂ for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the 4-(arylmethyl)cyclohexanone ethylene ketal.

Step 3: Acidolysis (Ketal Deprotection)

  • Dissolve the hydrogenated product from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the pure 4-(arylmethyl)cyclohexanone.

Protocol 1B: Cyclocondensation to form the Tetrahydroquinazoline Core

Causality Behind Experimental Choices:

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the dicyandiamide and facilitating the initial condensation with the ketone.

  • Solvent: tert-Butanol is used as the solvent because its conjugate base is the alkoxide used for the reaction, preventing unwanted side reactions. It also has a sufficiently high boiling point for the reaction to proceed at an adequate rate.

  • Reaction Monitoring: Thin-layer chromatography is a crucial tool to monitor the disappearance of the limiting reagent (the cyclohexanone) and the appearance of the product, preventing unnecessary heating and potential decomposition.

Materials:

  • 4-(Arylmethyl)cyclohexanone (1.0 eq)

  • Dicyandiamide (cyanoguanidine) (1.2 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tert-butanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.

  • Heat the mixture to reflux with stirring until the base is fully dissolved.

  • Add dicyandiamide (1.2 eq) to the hot solution, followed immediately by a solution of the 4-(arylmethyl)cyclohexanone (1.0 eq) in a minimum amount of anhydrous tert-butanol.

  • Maintain the reaction at reflux for 18-24 hours, monitoring its progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield the pure 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline.

Method 2: Reductive Amination of a Key Aldehyde Intermediate

This strategy is particularly powerful for creating a diverse library of compounds from a common intermediate. The synthesis involves the initial construction of a protected 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This aldehyde then serves as a versatile handle for introducing various amine-containing side chains via reductive amination. The synthesis of the key aldehyde intermediate, as described by Gangjee et al. (1995), is a multi-step process in itself, often beginning with a Diels-Alder reaction to construct the cyclohexene ring.[1]

Conceptual Workflow for Method 2

Method_2_Workflow cluster_aldehyde_synthesis Key Aldehyde Synthesis cluster_amination Diversification diels_alder Diels-Alder Reaction (Diene + Acrolein) protection1 Protection & Deprotection diels_alder->protection1 cyclocondensation2 Cyclocondensation (Dicyandiamide) protection1->cyclocondensation2 protection2 Protection of Diamino Groups (e.g., Acetylation) cyclocondensation2->protection2 deprotection2 Deprotection of Aldehyde protection2->deprotection2 aldehyde Protected Tetrahydroquinazoline -6-carboxaldehyde deprotection2->aldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) aldehyde->reductive_amination amine Primary or Secondary Amine (R¹R²NH) amine->reductive_amination deprotection3 Final Deprotection reductive_amination->deprotection3 final_product 6-((R¹R²N)methyl)-2,4-diamino- 5,6,7,8-tetrahydroquinazoline deprotection3->final_product

Caption: Workflow for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives via reductive amination.

Protocol 2: Reductive Amination and Deprotection

This protocol details the final diversification steps, starting from the key aldehyde intermediate.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for reductive amination. It is milder than other hydrides like sodium borohydride and is particularly effective for reducing the intermediate iminium ion in the presence of the aldehyde, minimizing side reactions such as aldehyde reduction. It does not react violently with the protic acidic byproducts of the condensation.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride.

  • Deprotection: The final deprotection step (e.g., hydrolysis of acetyl protecting groups) is crucial to unmask the free 2,4-diamino functionality, which is often essential for biological activity. Acidic or basic hydrolysis is chosen based on the stability of the rest of the molecule.

Materials:

  • 2,4-Bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Aqueous HCl or NaOH for deprotection

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve the aldehyde intermediate (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.

  • Add a few drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, until TLC analysis confirms the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected product.

  • For the deprotection step, dissolve the protected product in a suitable solvent (e.g., methanol) and add aqueous HCl (e.g., 6N).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the final product by recrystallization or column chromatography to yield the desired 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivative.

Method 3: Cascade Reaction of α-Aminoamidines with Bis-benzylidene Cyclohexanones

This more recent approach offers an efficient synthesis of highly substituted tetrahydroquinazolines under mild conditions. The reaction proceeds via a cascade process initiated by a Michael addition of the amidine to the enone system of the bis-benzylidene cyclohexanone, followed by cyclization and aromatization.

Conceptual Workflow for Method 3

Method_3_Workflow start_amidine Protected α-Aminoamidine reaction Cascade Reaction (Pyridine, 100 °C) start_amidine->reaction start_enone Bis-benzylidene Cyclohexanone start_enone->reaction product Protected 8-(arylidene)-4-(aryl)- 5,6,7,8-tetrahydroquinazoline derivative reaction->product

Caption: Workflow for the cascade synthesis of tetrahydroquinazoline derivatives.

Protocol 3: Cascade Synthesis

This protocol is adapted from the work of Snizhko et al. (2022).

Causality Behind Experimental Choices:

  • Solvent and Base: Pyridine serves as both the solvent and a mild base to facilitate the initial Michael addition and subsequent cyclization steps. Its high boiling point is also suitable for the reaction temperature.

  • Temperature: Heating to 100 °C provides the necessary activation energy for the cascade reaction to proceed to completion in a reasonable timeframe.

  • Workup: The workup procedure involving the addition of methanol and cooling is designed to precipitate the product directly from the reaction mixture, often providing a high degree of purity without the need for chromatography.

Materials:

  • Protected α-aminoamidine acetate (e.g., Boc-protected) (1.0 eq)

  • Diarylidencyclohexanone (1.0 eq)

  • Pyridine

  • Methanol

Procedure:

  • Dissolve the protected α-aminoamidine acetate (1.0 eq) and the diarylidencyclohexanone (1.0 eq) in pyridine in a round-bottom flask.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under vacuum.

  • Add methanol to the residue and cool the mixture to 0 °C to induce precipitation.

  • Filter the crude solid product and wash it with cold methanol.

  • The resulting product is often of high purity, but can be further purified by recrystallization if necessary.

  • The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the free amine if desired.

Conclusion and Future Perspectives

The synthetic methods detailed in this guide provide a robust toolkit for accessing a wide range of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives. The choice of method will ultimately depend on the desired substitution pattern and the stage of the drug discovery process. The classical cyclocondensation approach is effective for creating simpler analogues, while the reductive amination strategy excels in the rapid generation of diverse libraries for structure-activity relationship studies. The newer cascade reaction provides an elegant and efficient route to more complex, highly substituted derivatives. As the importance of the tetrahydroquinazoline scaffold continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies will remain a key focus for chemical and medicinal researchers.

References

Topic: A Multi-Disciplinary Approach for the Comprehensive Purity Assessment of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract and Core Principles

This application note provides a detailed framework and actionable protocols for the analytical characterization of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2][3] The purity of such building blocks is paramount, as undetected impurities can compromise the yield, purity, and safety of subsequent active pharmaceutical ingredients (APIs). This guide eschews a single-method approach, instead championing an orthogonal, multi-technique strategy. This ensures that different classes of impurities—organic, inorganic, and residual solvents—are rigorously identified and quantified.[4][5] Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A, which governs impurities in new drug substances.[4][6][7] By integrating data from chromatography, spectroscopy, and elemental analysis, this guide establishes a self-validating system to generate a robust and defensible purity profile.

The Orthogonal Analytical Strategy: A Mandate for Accuracy

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. For instance, High-Performance Liquid Chromatography (HPLC) is excellent for non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) excels at detecting volatile compounds.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information, and Elemental Analysis (EA) offers a fundamental assessment of elemental composition.[10][11] An orthogonal strategy, where these disparate techniques are used in concert, provides a comprehensive and trustworthy assessment of purity.

The workflow below illustrates this integrated approach, moving from initial separation and quantification to structural confirmation and final purity verification.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Separation & Quantification cluster_2 Confirmatory Analysis: Structure & Composition cluster_3 Data Integration & Reporting Sample Test Sample of This compound HPLC HPLC-UV/PDA (Assay & Related Substances) Sample->HPLC Dissolve in diluent GCMS GC-MS (Volatile Impurities & Residual Solvents) Sample->GCMS Dissolve/Headspace NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) Sample->NMR Dissolve in DMSO-d6 EA Elemental Analysis (C, H, N) (Empirical Formula Verification) Sample->EA Weigh solid MS High-Res Mass Spec (Accurate Mass) Sample->MS Dissolve & Infuse Report Comprehensive Purity Report (Purity Value, Impurity Profile, Structural Confirmation) HPLC->Report Area % Purity, Impurity Levels GCMS->Report Solvent Identity & Quantity NMR->Report Structural Confirmation EA->Report Elemental Composition MS->Report Molecular Formula Confirmation

Caption: Orthogonal workflow for purity characterization.

Chromatographic Techniques: The Core of Impurity Profiling

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for quantifying the main component and detecting non-volatile organic impurities, such as starting materials, by-products, and degradation products.[4][12] A reversed-phase method using a C18 column is typically effective for polar heterocyclic compounds like the target molecule. UV detection is suitable due to the aromatic nature of the quinazoline ring system.

Protocol Validation: A validated HPLC method is crucial for generating reliable data.[13][14] Validation should assess parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH Q2(R2) guidelines.[15]

ParameterTypical Acceptance CriteriaRationale
Specificity Peak for main analyte is resolved from all impurities (Resolution > 2.0).Ensures that other components are not co-eluting and falsely contributing to the main peak area.[12]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between detector response and analyte concentration.
Accuracy 98.0% - 102.0% recovery of spiked analyte.Demonstrates that the method provides a result close to the true value.
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.Shows that the method produces consistent results under various conditions (different days, analysts, etc.).
LOQ Signal-to-Noise ratio ≥ 10.Defines the lowest concentration that can be reliably quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, most notably residual solvents from the synthesis.[8][16] The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries (e.g., NIST). For non-volatile compounds, derivatization may be required to increase volatility.[9]

Spectroscopic and Absolute Methods: Confirmation and Verification

While chromatography separates components, it does not definitively prove their identity. Spectroscopic and other absolute methods are required for structural confirmation and verification of the fundamental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation.[11][17] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For a purity assessment, the NMR spectrum should be clean, with all observed signals corresponding to the proposed structure of this compound. The presence of significant unassigned peaks indicates impurities.

Elemental Analysis (EA)

Causality: EA provides a fundamental check on the purity of a synthesized compound by measuring the mass fractions of carbon, hydrogen, and nitrogen.[18][19] The experimental results are compared against the theoretical values calculated from the molecular formula (C₈H₁₁N₃O). This technique is highly sensitive to inorganic impurities or residual solvents that would alter the elemental ratios.

Trustworthiness: For a sample to be considered pure by this method, the experimentally determined mass percentages should be within ±0.4% of the calculated theoretical values, a widely accepted standard in chemical publications.[10][20][21]

ElementTheoretical Mass % (C₈H₁₁N₃O)Acceptance Range (±0.4%)
Carbon (C)53.62%53.22% - 54.02%
Hydrogen (H)6.19%5.79% - 6.59%
Nitrogen (N)23.45%23.05% - 23.85%

Regulatory Framework: ICH Impurity Thresholds

The entire process of purity analysis is guided by regulatory expectations. The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[4][6][22] Understanding these thresholds is critical for drug development professionals.

ICH_Impurity_Logic start Impurity Detected via HPLC q1 Level > Reporting Threshold? (e.g., >0.05%) start->q1 q2 Level > Identification Threshold? (e.g., >0.10%) q1->q2 Yes end_node No Action Required q1->end_node No q3 Level > Qualification Threshold? (e.g., >0.15%) q2->q3 Yes act1 Report in Regulatory Filing q2->act1 q2->act1 No q3->act1 No act2 Identify Structure (e.g., using MS, NMR) q3->act2 q3->act2 Yes act1->q3 act3 Establish Biological Safety (Toxicological Studies) act2->act3

Caption: Decision tree based on ICH Q3A impurity thresholds.[6][7]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity and Related Substances Assay
  • Instrumentation and Consumables:

    • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and Water.

    • Ammonium acetate, analytical grade.

    • Volumetric flasks and pipettes.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • Standard Solution (for reference): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

    • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: RSD of the peak area ≤ 2.0%; Tailing factor ≤ 2.0.

  • Procedure and Data Analysis:

    • Inject the diluent (blank), followed by the SST injections.

    • Once SST passes, inject the test solution.

    • Calculate the purity by area percent normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%).[6]

Protocol 2: Elemental Analysis (CHNS)
  • Instrumentation:

    • CHNS Elemental Analyzer.

    • Microbalance capable of weighing to ±0.001 mg.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. Dry under vacuum if necessary.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

    • Crimp the capsule to ensure no sample is lost.

  • Instrumental Analysis:

    • Calibrate the instrument using a certified standard (e.g., Acetanilide).

    • Analyze the prepared sample according to the instrument manufacturer's instructions. The process involves combustion of the sample at high temperature in an oxygen-rich environment.[18]

  • Data Analysis:

    • The instrument software will calculate the mass percentages of C, H, and N.

    • Compare the experimental results to the theoretical values for C₈H₁₁N₃O.

    • Acceptance Criteria: The experimental values must be within ±0.4% of the theoretical values.[20][21]

Conclusion

The analytical characterization of this compound requires a rigorous, multi-faceted approach. Relying on a single technique is insufficient to build the confidence required in a research or drug development setting. By systematically applying the orthogonal methods of HPLC for impurity profiling, GC-MS for volatile analysis, NMR for structural confirmation, and Elemental Analysis for fundamental compositional verification, a complete and trustworthy purity profile can be established. Adherence to validated protocols and interpretation of data within the framework of regulatory guidelines like those from the ICH ensures that the material meets the high standards required for its intended use.

References

Application Notes & Protocols for In Vivo Efficacy Testing of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of pharmacological activities.[1][2] This heterocyclic scaffold is the foundation for numerous clinically successful anticancer agents, including gefitinib, erlotinib, and afatinib.[3][4] These drugs primarily function as protein kinase inhibitors, targeting key drivers of oncogenesis like the Epidermal Growth Factor Receptor (EGFR).[5][6] The tetrahydroquinazoline core, a saturated analogue, has also been extensively explored, leading to potent inhibitors of other crucial targets such as dihydrofolate reductase (DHFR), which are vital for nucleotide synthesis and cell proliferation.[7][8]

Given this extensive background, a novel compound, 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, emerges as a promising candidate for anticancer drug development. Its structure suggests potential interactions with ATP-binding pockets of kinases or other nucleotide-binding sites. These application notes provide a comprehensive, field-proven guide for designing and executing a robust in vivo experimental plan to evaluate the therapeutic efficacy of this compound in a preclinical setting. The framework detailed herein is built upon established principles of preclinical research to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for go/no-go decisions in a drug development pipeline.[9][10]

Part 1: Strategic Experimental Design - A Phased Approach

The in vivo evaluation of a new chemical entity (NCE) must be systematic. A phased approach, starting with tolerability and culminating in a robust efficacy study, minimizes the use of resources and animals while maximizing data quality. This guide assumes that prior in vitro studies have demonstrated cytotoxic or cytostatic activity of this compound against a relevant cancer cell line, for instance, a non-small cell lung cancer (NSCLC) line such as NCI-H1975, which is known to be used in xenograft models for testing quinazoline derivatives.[11]

Phase I: Maximum Tolerated Dose (MTD) Study

Causality: Before assessing efficacy, it is crucial to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[12] This dose, the MTD, will inform the dose levels for the subsequent efficacy study. This step prevents confounding results where tumor reduction is due to systemic toxicity rather than targeted anti-tumor activity.

Protocol:

  • Animal Model: Use healthy, immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) of the same strain that will be used for the efficacy study.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of this compound.

  • Dosing Regimen: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing should follow the same schedule planned for the efficacy study (e.g., once daily for 14 days).[12]

  • Monitoring: Record body weight daily. Conduct clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in mean body weight and no mortality or severe clinical signs of distress.[12]

ParameterDescription
Animal Strain Athymic Nude (nu/nu)
Sex Female
Age 6-8 weeks
Number of Animals 3-5 per group
Test Article This compound
Vehicle e.g., 0.5% CMC in sterile water
Dose Levels Vehicle, 10, 30, 100, 300 mg/kg (example)
Route/Schedule Oral (PO), once daily (QD) for 14 days
Primary Endpoint Body weight change, clinical observations, mortality
Phase II: Xenograft Efficacy Study

Causality: This is the definitive study to test the hypothesis that this compound inhibits tumor growth in vivo. The design must be robust enough to provide statistically significant results, incorporating randomization and blinding to mitigate bias.[9][13]

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_study Study Execution Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture (NCI-H1975) inoculation 2. Tumor Cell Inoculation cell_culture->inoculation tumor_growth 3. Tumor Growth (to ~100-150 mm³) randomization 4. Randomization & Grouping tumor_growth->randomization dosing 5. Treatment Initiation (Vehicle, Test Article, Positive Control) randomization->dosing monitoring 6. Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint 7. Study Endpoint (e.g., 21 days or tumor >1500 mm³) monitoring->endpoint necropsy 8. Necropsy (Tumor Excision & Weight) endpoint->necropsy analysis 9. Data Analysis (TGI, Statistics) necropsy->analysis G cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Test_Article 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Test_Article->EGFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the aqueous solubility of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Challenge: Why is the Solubility of this compound in Aqueous Solutions Often Low?

The molecular structure of this compound, which includes a quinazoline core, can present challenges in achieving high aqueous solubility. The rigid, fused heterocyclic ring system contributes to high crystal lattice energy, making it energetically unfavorable for water molecules to effectively solvate the compound.[1] While the predicted XlogP of -0.1 suggests a degree of hydrophilicity, strong intermolecular forces in the solid state can limit its dissolution in aqueous media.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and how does it influence its solubility?

A1: The predicted pKa of this compound is approximately 3.00.[3] This suggests that the compound is a weak base. The solubility of ionizable compounds like this is highly dependent on the pH of the aqueous solution.[4] At a pH below the pKa, the amino group on the quinazoline ring will be protonated, forming a more soluble salt. Conversely, at a pH significantly above the pKa, the compound will be in its less soluble, neutral form. Therefore, adjusting the pH to be acidic is a primary strategy to enhance its solubility.[1][5]

Q2: I'm observing precipitation of the compound in my neutral pH buffer during an in vitro assay. What are my options?

A2: Precipitation in neutral buffers is a common issue for weakly basic compounds. Here is a systematic approach to troubleshoot this problem:

  • pH Adjustment: The most direct approach is to lower the pH of your buffer system. For a compound with a pKa of 3.00, a buffer with a pH of 2-3 would be ideal for maximizing solubility. However, this may not be compatible with your biological assay. If your assay can tolerate a slightly acidic pH (e.g., pH 5-6), you may still see a significant improvement in solubility.[4]

  • Use of Co-solvents: If altering the pH is not feasible, introducing a water-miscible organic co-solvent can be effective. Co-solvents reduce the polarity of the aqueous medium, which can help to solubilize hydrophobic molecules.[4] Start with low percentages (e.g., 1-5% v/v) of solvents like DMSO, ethanol, or polyethylene glycol (PEG) and gradually increase the concentration while monitoring for any adverse effects on your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their apparent aqueous solubility.[4] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose. Pre-incubating your compound with a solution of HP-β-CD before adding it to your final buffer can prevent precipitation.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: Preparing a stable, concentrated stock solution is crucial for accurate and reproducible experiments. Here are two common methods:

  • Method 1: Acidified Aqueous Stock Solution: For a compound that is more soluble at low pH, preparing a stock solution in an acidified aqueous vehicle is a good starting point. A common choice is 10 mM HCl. This will protonate the molecule, forming the hydrochloride salt in situ, which is expected to have a higher solubility.

  • Method 2: Organic Solvent Stock Solution: If high concentrations are required, or if an aqueous stock is not stable, an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. However, it is important to be mindful of the final concentration of DMSO in your assay, as it can have biological effects.

Method Solvent Advantages Considerations
Acidified Aqueous Stock 10 mM Hydrochloric AcidAvoids organic solvents in the final assay.The low pH may not be suitable for all biological assays.
Organic Solvent Stock 100% DMSOAchieves high concentrations.The final concentration of DMSO in the assay must be kept low (typically <1%).
Q4: I need to improve the oral bioavailability of my quinazoline derivative for in vivo studies. What formulation strategies should I consider?

A4: Poor aqueous solubility is a major hurdle for oral bioavailability.[6] Beyond simple pH adjustment and co-solvents, more advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4] The amorphous form is more soluble than the crystalline form.[4] This can be achieved through methods like solvent evaporation or fusion.[6]

  • Nanonization: Reducing the particle size of the compound to the nanometer range can significantly increase the surface area available for dissolution, leading to improved solubility and dissolution rates.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

Objective: To prepare a 10 mM stock solution of this compound in an acidified aqueous solution.

Materials:

  • This compound (MW: 165.19 g/mol )[3]

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out 1.65 mg of this compound.

  • Prepare a 10 mM HCl solution by diluting the 1 M HCl stock with deionized water.

  • Add the 1.65 mg of the compound to a microcentrifuge tube.

  • Add 1 mL of the 10 mM HCl solution to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C), and check for stability before use.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to enhance its dissolution rate.[6]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh the this compound and PVP K30 and dissolve them in a minimal amount of methanol in a round-bottom flask.

  • Ensure both components are fully dissolved to form a clear solution. Gentle warming or sonication can be used if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry, solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

Visualization of Solubilization Strategy

Solubility_Troubleshooting start Compound Precipitates in Aqueous Buffer ph_check Is pH Adjustment Feasible for the Assay? start->ph_check ph_adjust Adjust Buffer to Acidic pH (e.g., pH 5-6) ph_check->ph_adjust Yes cosolvent Introduce a Co-solvent (e.g., 1-5% DMSO, Ethanol) ph_check->cosolvent No success Solubility Improved ph_adjust->success fail Further Optimization Needed ph_adjust->fail If assay is compromised cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin If precipitation persists cosolvent->success If successful solid_dispersion Advanced Formulation: Solid Dispersion or Nanonization cyclodextrin->solid_dispersion For in vivo applications cyclodextrin->success If successful solid_dispersion->success

References

Optimizing reaction conditions for the synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

The synthesis of the this compound core is a foundational step for accessing a wide range of bioactive molecules. This scaffold is a privileged structure in drug discovery, with derivatives showing potential as antitubercular, antidiabetic, and anticancer agents.[1] This guide focuses on the most common and robust synthetic pathway: the base-catalyzed cyclocondensation of a cyclohexanone derivative with guanidine.

Core Synthesis Pathway: An Overview

The most reliable route involves a multicomponent reaction that builds the quinazoline core in a single, efficient step. The general workflow involves the reaction of a β-ketoester, such as 2-oxocyclohexane-1-carboxylate, with guanidine hydrochloride in the presence of a strong base.

G cluster_workflow General Synthesis Workflow Start Starting Materials: - Ethyl 2-oxocyclohexanecarboxylate - Guanidine HCl - Base (e.g., NaOEt) Reaction Cyclocondensation Reaction (Reflux in Anhydrous Ethanol) Start->Reaction Combine & Heat Monitoring Reaction Monitoring (TLC Analysis) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Neutralization & Extraction) Monitoring->Workup Proceed upon completion Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product G Reactants β-Ketoester + Guanidine Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack (Ketone) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Ester) Product Final Product (Tautomerization) Intermediate2->Product Elimination of EtOH G Start Problem: Low/No Yield CheckTLC Analyze TLC Plate of Crude Reaction Mixture Start->CheckTLC Start_Present Is Starting Material (SM) Still Present? CheckTLC->Start_Present SM_Yes Yes Start_Present->SM_Yes  Yes SM_No No Start_Present->SM_No No Cause1 Cause: Insufficient Reaction Time/Temp SM_Yes->Cause1 Cause2 Cause: Inactive Base/Reagents SM_Yes->Cause2 Cause3 Cause: Product Degradation SM_No->Cause3 Cause4 Cause: Product Loss During Workup SM_No->Cause4 Solution1 Solution: - Increase reflux time (monitor by TLC). - Ensure proper heating temperature. Cause1->Solution1 Solution2 Solution: - Use freshly prepared NaOEt solution. - Ensure guanidine HCl is dry. - Use anhydrous solvent. Cause2->Solution2 Solution3 Solution: - Avoid overly harsh (acidic/basic) workup. - Neutralize carefully to pH ~7-8. Cause3->Solution3 Solution4 Solution: - Product may be water-soluble. - Saturate aqueous layer with NaCl. - Use a more polar extraction solvent (e.g., EtOAc). Cause4->Solution4

References

Technical Support Center: Crystallization of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this important heterocyclic compound. As a quinazoline derivative, its purification via crystallization is critical for ensuring high purity in downstream applications, from medicinal chemistry to materials science.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization protocol. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O[4][5]
Molecular Weight 165.19 g/mol [5]
Appearance Solid (typically a light yellow or off-white powder)[4][6]
IUPAC Name 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one[7]
CAS Number 33081-07-1[8][9]

Note: The compound exists in a tautomeric equilibrium between the -ol and -one forms, with the quinazolin-4-one form often being predominant.

Q2: Why is crystallization a critical step for this compound?

A2: Crystallization is a powerful purification technique that selectively isolates the target molecule from impurities in the reaction mixture. For pharmaceutical applications, controlling the crystalline form (polymorphism) is essential as it can directly impact solubility, bioavailability, and stability. Quinazoline derivatives are widely studied for their broad pharmacological activities, including anticancer and antimicrobial properties, making the purity and solid-state form of the final compound paramount.[1][2]

Q3: What general solvent classes should I consider for crystallizing this compound?

A3: The choice of solvent is critical.[10] A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For quinazoline derivatives, common solvents include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents like DMF or DMSO for initial dissolution, followed by the addition of an anti-solvent. Water can also be used, particularly when adjusting pH to exploit solubility minima.[11]

Troubleshooting Guide for Crystallization

This section addresses specific problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no solid has precipitated. What should I do?

A: This issue arises from either insufficient supersaturation or high kinetic barriers to nucleation. The solution may be in a metastable state where crystal growth is possible, but the initial formation of nuclei is inhibited.

Causality: Supersaturation is the driving force for crystallization. If the concentration of the solute is too low or the cooling range is insufficient, the solution will not become supersaturated, and no crystallization will occur. Even with sufficient supersaturation, spontaneous nucleation can be slow.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.

  • Seeding: Introduce a tiny amount of pure, crystalline material (a "seed crystal") into the solution.[10] This bypasses the difficult primary nucleation step and allows for controlled crystal growth on the seed's surface.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the solute concentration.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until turbidity is observed. Then, add a small amount of the good solvent to redissolve the precipitate and allow for slow cooling.

  • Further Cooling: If not already done, cool the solution further using an ice bath or a chiller to decrease solubility and increase the driving force for crystallization.[10]

G start Saturated Solution Cooled, No Crystals Form check_super Is the solution supersaturated? start->check_super action_scratch Induce Nucleation: 1. Scratch inner surface 2. Add seed crystals check_super->action_scratch Yes (Metastable) action_increase_super Increase Supersaturation: 1. Evaporate solvent 2. Add anti-solvent check_super->action_increase_super No (Undersaturated) end_success Crystals Form action_scratch->end_success action_cool Cool further (e.g., ice bath) action_increase_super->action_cool action_cool->end_success G cluster_zones Decreasing Temperature / Increasing Concentration -> title Supersaturation Zones & Crystallization Pathways labile Labile Zone Spontaneous Nucleation (High Risk of Oiling Out) metastable Metastable Zone Growth on Existing Nuclei (Ideal for Crystal Growth) undersaturated Undersaturated Zone Dissolution (No Crystallization) path_good Ideal Path: Slow Cooling path_good->metastable path_bad Problem Path: Rapid Cooling path_bad->labile

References

Stability issues of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol in various solvents. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.

Understanding the Molecule: Inherent Instabilities

This compound possesses a 2-amino-4-hydroxypyrimidine core fused to a cyclohexene ring. Its stability is influenced by several structural features:

  • Tautomerism: The 4-hydroxy group exists in equilibrium with its 4-oxo tautomer (2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one). This equilibrium can be solvent and pH-dependent, influencing the molecule's reactivity.

  • 2-Amino Group: The amino group is susceptible to oxidative degradation.

  • Pyrimidine Ring: The pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions, and photodegradation upon exposure to UV light. Protonation of the ring, particularly in acidic media, can significantly alter its photostability.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound for short-term use?

A1: For short-term use, it is advisable to use aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Studies on similar quinazoline derivatives have shown good stability in DMSO for extended periods when stored protected from light.[3][4] Protic solvents, especially methanol, should be used with caution as they can participate in degradation reactions under certain stress conditions.

Q2: I am observing multiple peaks in my chromatogram after storing my sample in solution. What could be the cause?

A2: The appearance of multiple peaks likely indicates degradation of the parent compound. The most common degradation pathways to consider are hydrolysis, oxidation, and photodegradation. The specific degradation products will depend on the solvent and storage conditions (temperature, light exposure, and presence of oxygen).

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The 2-amino-4-hydroxypyrimidine core of the molecule makes it susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values should be avoided for long-term storage. Photooxidation of similar compounds is significantly enhanced in alkaline media.[5][6]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a pyrimidine ring are often susceptible to photodegradation.[1][3] It is crucial to protect solutions of this compound from light, especially UV radiation, by using amber vials or covering the containers with aluminum foil.

Q5: What are the expected degradation products I should look for?

A5: While specific degradation products for this exact molecule are not extensively documented, based on its structure, potential degradation products could arise from:

  • Hydrolysis: Opening of the pyrimidine ring.

  • Oxidation: Formation of N-oxides or degradation of the amino group.

  • Photodegradation: Complex rearrangements or cleavage of the molecule.

It is recommended to use analytical techniques such as LC-MS/MS to identify and characterize any observed degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in methanol solution. Methanolysis or solvent-induced degradation.Switch to a more inert solvent like DMSO or acetonitrile for sample preparation and storage. If methanol is required for the experimental procedure, prepare fresh solutions immediately before use and minimize storage time.
Appearance of new peaks after exposure to ambient light. Photodegradation.Protect all solutions from light at all stages of the experiment. Use amber vials, foil-wrapped containers, and minimize exposure to direct light sources.
Inconsistent results between experimental runs. Degradation during sample preparation or storage.Standardize your sample handling procedures. Prepare fresh stock solutions for each set of experiments. If storing solutions, do so at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Low recovery from aqueous buffers. pH-mediated hydrolysis.Evaluate the stability of the compound in your specific buffer system at the intended pH and temperature. Consider using a less reactive buffer or adjusting the pH to a more neutral range if stability is compromised.
Observation of unexpected adducts in mass spectrometry analysis. Reaction with solvent impurities or degradation products.Use high-purity solvents. Degas solvents to remove dissolved oxygen to minimize oxidative degradation.

Experimental Protocols

Protocol 1: General Guideline for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in a specific solvent.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight.

  • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

3. Time Points:

  • Sample each stressed solution and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Analysis:

  • Analyze the samples by a stability-indicating HPLC or UPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation at each time point for each stress condition.

  • Characterize the major degradation products using LC-MS/MS or NMR if necessary.

Protocol 2: Recommended Short-Term Storage
  • Dissolve this compound in high-purity DMSO to the desired concentration.

  • Aliquot the solution into amber glass vials.

  • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the vials at -20°C or below for short-term storage (up to a few weeks). For longer-term storage, -80°C is recommended.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Visualizing Workflows and Degradation

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution in Test Solvent Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stock->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock->Thermal Photo Photolytic Stress (UV/Sunlight) Stock->Photo Control Control (Room Temp, Dark) Stock->Control Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC/UPLC-UV Sampling->HPLC MS Characterize Degradants by LC-MS/MS HPLC->MS Degradation Calculate % Degradation HPLC->Degradation Pathway Propose Degradation Pathway MS->Pathway Degradation->Pathway

Caption: Workflow for a forced degradation study.

Predicted_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV Light) Parent 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol RingOpening Pyrimidine Ring-Opened Products Parent->RingOpening H+/OH- N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Amino_Deg Amino Group Degradation Products Parent->Amino_Deg [O] Rearrangement Rearrangement Products Parent->Rearrangement Cleavage Cleavage Products Parent->Cleavage

Caption: Predicted degradation pathways.

References

Technical Support Center: Storage and Handling of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. Ensuring the stability of your starting materials is paramount for reproducible and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What is the recommended temperature for storing solid this compound?

For long-term storage, it is recommended to store the solid compound in a tightly sealed container at 2-8°C. While some quinazoline derivatives have shown stability at room temperature, refrigerated conditions are generally preferred to minimize the risk of degradation over extended periods.[1][2]

Q2: Should I protect this compound from light?

Yes, it is crucial to protect this compound from light.[3] Studies on similar quinazoline derivatives have demonstrated that exposure to light can lead to the formation of a cluster of degradation products.[3] Therefore, always store the compound in an amber vial or a container wrapped in aluminum foil.

Q3: What is the stability of this compound in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. For short-term storage, prepare solutions fresh and use them as soon as possible. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.[2] Avoid prolonged storage in solution, especially in acidic or alkaline conditions, as this can lead to hydrolysis.[3]

Q4: Is this compound sensitive to air (oxygen)?

The tetrahydroquinazoline moiety is susceptible to oxidation, which would lead to the formation of the corresponding aromatic quinazoline.[4] Therefore, it is best practice to minimize exposure to air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q5: What are the primary degradation pathways for this compound?

The two most probable degradation pathways for this compound are oxidation and hydrolysis. Oxidation of the tetrahydro-ring to the aromatic quinazoline is a significant concern.[4] Hydrolysis of the amino and hydroxyl groups is more likely to occur under acidic or alkaline conditions, especially at elevated temperatures.[3]

II. Troubleshooting Guide: Addressing Common Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Q1: I've noticed a change in the color of my solid compound over time. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation from prolonged exposure to air or photodegradation from exposure to light.[3][4] It is recommended to assess the purity of the material using a suitable analytical method like HPLC before use.

Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?

Inconsistent experimental results are a common consequence of using a degraded starting material. If you suspect degradation, it is crucial to verify the purity of your this compound. A stability-indicating HPLC method can be used to quantify the parent compound and detect any degradation products.[5]

Q3: I need to dissolve the compound in an acidic or basic solution for my experiment. How can I minimize degradation?

If your experimental protocol requires acidic or basic conditions, it is essential to minimize the exposure time and temperature. Prepare the solution immediately before use and keep it on ice if possible. A forced degradation study on similar quinazoline compounds showed significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at 80°C, highlighting the lability of the quinazoline core under these conditions.[3]

Q4: I suspect my compound has oxidized. How can I confirm this?

Oxidation of the tetrahydroquinazoline ring would result in the formation of 2-amino-quinazolin-4-ol. This product will have a different retention time in HPLC and a distinct mass in mass spectrometry (MS). You can use LC-MS to identify the mass of the potential degradation product and compare it to the expected mass of the oxidized form.[5]

III. Best Practices for Storage and Handling

Adhering to the following best practices will help ensure the long-term stability of your this compound.

Recommended Storage Conditions for Solid Compound
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The tetrahydro-ring is susceptible to oxidation.[4]
Light Protect from Light (Amber Vial)Prevents photodegradation.[3]
Container Tightly SealedPrevents exposure to moisture and oxygen.
Humidity Store in a dry environmentMinimizes the risk of hydrolysis.
Handling of Solid Compound
  • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weigh out the required amount quickly and reseal the container promptly.

  • If storing under an inert atmosphere, re-flush the container with the inert gas before resealing.

Handling of Solutions
  • Prepare solutions fresh for each experiment whenever possible.

  • If a stock solution must be prepared, use a high-purity, anhydrous solvent.

  • Store stock solutions in tightly sealed vials at 2-8°C and protected from light.[2]

  • Before use, visually inspect the solution for any signs of precipitation or color change.

IV. Visualizing Degradation and Stability Testing

Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for this compound: oxidation and hydrolysis.

G A This compound B Oxidation (e.g., O2, heat) A->B D Hydrolysis (Acid or Base, Heat) A->D C 2-Amino-quinazolin-4-ol B->C E Degradation Products D->E

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment

This workflow outlines the steps to assess the stability of your compound if you suspect degradation.

G cluster_0 Stability Assessment Workflow A Observe Signs of Degradation (e.g., color change, inconsistent results) B Prepare a Solution of the Compound in a Suitable Solvent (e.g., Methanol, Acetonitrile) A->B C Analyze by Stability-Indicating HPLC-UV/MS Method B->C D Compare Chromatogram and Mass Spectrum to a Reference Standard C->D E Quantify Purity and Identify Degradation Products D->E F Decision Point: Purity Acceptable? E->F G Proceed with Experiment F->G Yes H Discard and Obtain New Batch F->H No

Caption: Workflow for assessing the stability of this compound.

V. References

  • Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-783. --INVALID-LINK--

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-133.

  • ChemicalBook. (n.d.). 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Preventing Oxidation During Tetrahydroquinoline Bromination. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-amino-5,6,7,8-tetrahydro-4-quinazolinol. Retrieved from --INVALID-LINK--

  • SynHet. (n.d.). 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Quinazoline. Retrieved from --INVALID-LINK--

  • Militaru, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4215. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-5,6,7,8-tetrahydro-4-quinazolinol. Retrieved from --INVALID-LINK--

  • Hu, L., et al. (2013). Forced degradation of drugs: an overview. Current Pharmaceutical Design, 19(35), 6296-6311.

  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4215. --INVALID-LINK--

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Alsante, K. M., et al. (2003). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 27(5), 54-64.

  • International Conference on Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-133. --INVALID-LINK--

References

Technical Support Center: A Guide to Investigating 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel chemical probes. This guide is specifically designed to address the challenges and questions that arise when working with a lesser-characterized compound such as 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. Given that the specific on-target and off-target profile of this molecule is not extensively documented in public literature, this document provides a robust framework for its systematic evaluation in cellular assays. Our focus is on empowering you, the researcher, with the principles and methodologies required to validate your findings and confidently interpret your results.

The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably the ATP-binding site of protein kinases and enzymes like dihydrofolate reductase (DHFR).[1][2][3][4] Therefore, when an unexpected phenotype is observed with this compound, a thorough investigation to distinguish on-target engagement from off-target effects is not just recommended—it is essential for the integrity of the research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have when beginning your work with this compound.

Q1: What is this compound and what are its potential biological activities?

This compound belongs to the quinazoline family of heterocyclic compounds.[5] Derivatives of this core structure have been investigated for a wide range of biological activities, including but not limited to:

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases by competing with ATP at the active site.[6]

  • Antifolate Activity: The 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[1][3]

  • Topoisomerase Inhibition: Certain novel tetrahydroquinazoline derivatives have been identified as inhibitors of human topoisomerase II.[4]

Without specific experimental data for this exact molecule, its primary target is not definitively known. Therefore, it should be treated as an exploratory compound requiring rigorous target validation.

Q2: Why is it critical to assess for off-target effects in my cellular assays?

  • Ensure Data Integrity: Confirm that the observed cellular phenotype is a direct consequence of modulating the intended target.

  • Explain Unexpected Results: Off-target effects can account for unexpected or contradictory experimental outcomes.

  • Improve Translatability: Early identification of off-target interactions is crucial for predicting potential side effects in future preclinical and clinical development.[7]

Q3: What are the first steps I should take before using this compound in a complex cellular model?

Before launching into complex experiments, foundational checks are necessary.

  • Confirm Identity and Purity: Verify the chemical structure and purity of your compound batch using methods like NMR and LC-MS. Impurities can cause significant artifacts.

  • Assess Solubility and Stability: Determine the compound's solubility in your chosen solvent (e.g., DMSO) and its stability in your cell culture medium.[8] Compound precipitation or degradation will lead to inconsistent results.

  • Establish a Dose-Response Curve: Perform a basic cell viability or cytotoxicity assay (e.g., MTT, XTT) across a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the compound's therapeutic window and identify concentrations that induce non-specific toxicity.[9]

Q4: How do I differentiate between on-target, off-target, and non-specific cytotoxic effects?

This is a central challenge in pharmacology. The key is to build a self-validating experimental plan using orthogonal approaches.

Effect TypeDefinitionHow to Identify
On-Target The observed phenotype is a direct result of the compound binding to and modulating its intended biological target.Correlates with target engagement (CETSA), rescued by a resistant mutant, phenocopied by a structurally distinct inhibitor of the same target.[10]
Off-Target The phenotype is caused by the compound binding to one or more unintended proteins.Does not correlate with intended target engagement, identified via kinome screening or proteomic methods, not rescued by a resistant mutant of the intended target.[6]
Non-Specific The effect is not due to a specific protein interaction, but rather to general chemical properties (e.g., membrane disruption, aggregation, chemical reactivity).Occurs only at high concentrations, sharp dose-response cliff, not saturable.
Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides structured advice for common problems encountered when using a novel inhibitor like this compound.

Problem 1: My compound shows high potency in a biochemical (enzymatic) assay but is much less effective in my cell-based assay.

This is a frequent observation and points to several potential causes. The workflow below can help diagnose the issue.

A Discrepancy Observed: Biochemical Potency >> Cellular Potency B Check Cell Permeability (e.g., LC-MS of cell lysate) A->B Is the compound getting into cells? C Check Compound Stability in Culture Medium A->C Is the compound degrading? D Consider High Cellular ATP (for kinase inhibitors) A->D Is it an ATP-competitive inhibitor? E Assess for Active Efflux (Use P-gp inhibitors) A->E Are cells pumping the compound out? F F B->F Low Permeability G G C->G Compound Unstable H H D->H High ATP Competition I I E->I Efflux by Pumps

Caption: Workflow for troubleshooting potency differences.

  • Causality & Explanation:

    • Cell Permeability: A compound must cross the cell membrane to reach intracellular targets. Poor permeability is a common reason for a lack of cellular activity.[10] You can measure intracellular compound concentration using LC-MS.

    • Compound Stability: Cell culture media are complex aqueous environments containing enzymes that can degrade small molecules. Incubate the compound in media for the duration of your experiment and measure its concentration over time.

    • ATP Competition: For ATP-competitive kinase inhibitors, the high concentration of ATP inside a cell (~1-10 mM) can outcompete the inhibitor, leading to a significant rightward shift in the IC50 value compared to a biochemical assay, which often uses low ATP concentrations.[11]

    • Efflux Pumps: Cells express multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump compounds out, lowering the effective intracellular concentration.

Problem 2: I'm observing an unexpected or inconsistent phenotype after treatment.

Unexpected results can stem from off-target effects or poor experimental practice.

  • First, Rule Out Experimental Variability:

    • Inconsistent Controls: Ensure your vehicle control (e.g., DMSO) is consistent across all experiments and does not induce a phenotype on its own.[10]

    • Cell Health & Passage Number: Use cells with a low passage number and ensure they are in the logarithmic growth phase.[12] Stressed or senescent cells can respond differently.

    • Compound Preparation: Always prepare fresh working dilutions from a validated stock solution for each experiment.[8]

  • Next, Investigate Potential Off-Target Effects:

    • Use a Structurally Unrelated Inhibitor: If you have a hypothesized target, test a structurally different inhibitor for that same target.[10] If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

    • Use a "Negative Control" Compound: Synthesize or acquire a close structural analog of your compound that is inactive against the hypothesized target in a biochemical assay. If this inactive analog still produces the cellular phenotype, the effect is likely off-target.

Problem 3: How do I definitively confirm that my compound engages its intended target in cells?

Directly demonstrating that your compound binds to its target within the complex environment of a live cell is the gold standard for validation.

cluster_0 Target Engagement & Validation Workflow A Hypothesized Target B Cellular Thermal Shift Assay (CETSA) [Biophysical] A->B Does it bind? C Western Blot for Downstream Signaling [Pharmacodynamic] A->C Does it inhibit function? D Rescue Experiment (Resistant Mutant or Overexpression) [Genetic] A->D Is the target necessary? E Kinome/Proteome Profiling [Screening] A->E What else does it bind? F Target Engagement Confirmed B->F G Target Pathway Modulated C->G H On-Target Effect Validated D->H I Off-Targets Identified E->I

Caption: A multi-pronged approach to target validation.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement directly in intact cells or cell lysates.[13] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. A shift in the protein's melting temperature upon compound treatment is strong evidence of direct binding.[14]

  • Phospho-Specific Western Blotting: If the target is a kinase, you can measure the phosphorylation status of its known downstream substrates. A dose-dependent decrease in substrate phosphorylation upon treatment indicates target inhibition.[15]

  • Rescue Experiments: This is a rigorous genetic approach. If you can "rescue" the phenotype by overexpressing a version of the target that has been mutated to be resistant to the compound, it provides compelling evidence for on-target activity.[10]

  • Kinome Profiling: To proactively identify off-targets, screen the compound against a large panel of kinases (e.g., >400).[6][11] This provides a selectivity profile and reveals other kinases that are inhibited at relevant concentrations, helping to interpret potential off-target phenotypes.[6]

Key Experimental Protocols

Protocol 1: Dose-Response and Time-Course Analysis

Objective: To determine the optimal concentration (IC50/EC50) and incubation time for this compound in your specific cellular assay.

Methodology:

  • Cell Seeding: Plate your cells at an appropriate density in 96-well plates and allow them to adhere for 24 hours.[9]

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of the compound in culture medium. A typical range is from 100 µM down to 1 nM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).[8]

  • Treatment: Remove half the media from the wells and add an equal volume of the 2x compound or vehicle dilutions.

  • Incubation: For a dose-response, incubate for a fixed time (e.g., 24, 48, or 72 hours). For a time-course, use a fixed concentration (e.g., the approximate IC50) and take measurements at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Assay Readout: Perform your specific assay (e.g., MTT for viability, reporter gene for pathway activity).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50/EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to a hypothesized target protein in intact cells.[13]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at a saturating concentration (e.g., 10x the cellular IC50) and another set with vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the soluble target protein at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.[13]

References

Method refinement for consistent results in 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 33081-07-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine methodologies for consistent and reliable results. The information herein is curated from established synthetic protocols and troubleshooting common issues in quinazoline chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method involves the cyclocondensation of a cyclohexanone-derived β-ketoester (or equivalent) with guanidine. A common starting material is ethyl 2-oxocyclohexanecarboxylate, which reacts with guanidine hydrochloride in the presence of a base like sodium ethoxide.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors: incomplete reaction, suboptimal reaction conditions, or side reactions.[1] Insufficient heating or reaction time is a common culprit. Additionally, high temperatures can lead to the degradation of starting materials or the product.[2]

Q3: I'm observing an unexpected byproduct in my reaction. What could it be?

A3: A common issue in quinazoline synthesis is the formation of unexpected byproducts due to side reactions.[2] Depending on your specific reaction conditions, you might be seeing dimers, polymers, or products from unintended oxidation. Conducting the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidation-related byproducts.[2]

Q4: What is the correct IUPAC name for this compound?

A4: The IUPAC name is 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one.[3] It is also commonly referred to as 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline.[3]

Detailed Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during your experiments, categorized by the stage of the workflow.

Synthesis Stage

Q: My reaction fails to initiate or proceeds very slowly. What should I check?

A: This issue often points to problems with reagents or reaction conditions.

  • Reagent Quality: Ensure your starting materials, particularly the cyclohexanone derivative and guanidine, are pure and dry. The presence of moisture can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If using sodium ethoxide, ensure it is freshly prepared or properly stored to maintain its reactivity. An insufficient amount of base will result in an incomplete reaction.

  • Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition.[2] It is recommended to start at a moderate temperature and slowly increase it while monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Solvent Choice: The reaction is typically performed in an alcohol like ethanol. Ensure the solvent is anhydrous, as water can hydrolyze the starting ester and interfere with the base.

Q: I'm seeing multiple spots on my TLC plate, indicating a mixture of products. How can I minimize side reactions?

A: The formation of multiple products is a common challenge in heterocyclic chemistry.

  • Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of N-oxides and other oxidation byproducts.[2]

  • Control of Reactant Concentration: High concentrations of reactants can sometimes lead to dimerization or polymerization.[2] Try running the reaction at a lower concentration by increasing the volume of the solvent.[2]

  • Order of Addition: The order in which you add your reagents can influence the reaction pathway. It is often best to first prepare the solution of the base and then add the guanidine, followed by the slow addition of the cyclohexanone derivative.

Work-up and Purification

Q: My product precipitates out during work-up, but it's difficult to filter and appears impure. What can I do?

A: This suggests that your product may be crashing out of solution along with byproducts or unreacted starting materials.

  • pH Adjustment: After the reaction is complete, carefully neutralize the mixture. For this compound, which has both acidic and basic functional groups, the pH at which it precipitates is crucial for its purity. Aim for a neutral pH.

  • Washing Steps: Once you have a crude solid, washing it with appropriate solvents can remove many impurities. Consider washing with cold water to remove inorganic salts, followed by a non-polar organic solvent like diethyl ether or hexane to remove non-polar impurities.

Q: I'm struggling to purify my compound using column chromatography. What conditions do you recommend?

A: Column chromatography can be challenging for this compound due to its polarity.

  • Solvent System: A polar solvent system is required. Start with a mixture of dichloromethane (DCM) and methanol (MeOH), for example, a gradient from 100% DCM to 10% MeOH in DCM. The exact ratio will depend on the impurities present.

  • Stationary Phase: Standard silica gel is typically used. However, if your compound is streaking, consider using alumina or treating the silica gel with a small amount of triethylamine to deactivate acidic sites.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinazoline synthesis.[4][5]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Guanidine hydrochloride

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic. Allow all the sodium to react to form a solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

  • Addition of Ketoester: Slowly add ethyl 2-oxocyclohexanecarboxylate to the reaction mixture dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (around 80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the reaction.

    • Neutralize the mixture to pH ~7 by the dropwise addition of dilute hydrochloric acid. A precipitate should form.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold diethyl ether.

  • Drying: Dry the solid product under vacuum to obtain the crude this compound.

Table 1: Recommended Purification Conditions
Technique Details Expected Outcome
Recrystallization Solvent: Ethanol/Water or Dimethylformamide (DMF)/WaterRemoves most soluble impurities, yielding a crystalline solid.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of 0-15% Methanol in DichloromethaneSeparates the product from closely related impurities.

Visualization of Workflows

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt + EtOH Anhydrous Ethanol EtOH->NaOEt + ReactionMixture Cyclocondensation (Reflux) Guanidine Guanidine HCl Guanidine->ReactionMixture + Base Ketoester Ethyl 2-oxocyclohexanecarboxylate Ketoester->ReactionMixture Slow Addition Quench Quench ReactionMixture->Quench Cool & Add H2O Neutralize Neutralize Quench->Neutralize Adjust pH to ~7 Precipitate Precipitate Neutralize->Precipitate Cool in Ice Bath Filter Filter Precipitate->Filter Vacuum Filtration Wash Wash Filter->Wash Wash with H2O & Ether CrudeProduct Crude Product Wash->CrudeProduct Dry PurifiedProduct Pure Product CrudeProduct->PurifiedProduct Recrystallization or Column Chromatography Troubleshooting Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct NoReaction No Reaction Problem->NoReaction CheckTemp Suboptimal Temperature? LowYield->CheckTemp Cause? CheckTime Insufficient Time? LowYield->CheckTime Cause? CheckReagents Reagent Quality? LowYield->CheckReagents Cause? SideReactions Side Reactions? ImpureProduct->SideReactions Cause? BadWorkup Improper Work-up? ImpureProduct->BadWorkup Cause? BadReagents Inactive Reagents? NoReaction->BadReagents Cause? IncorrectConditions Wrong Conditions? NoReaction->IncorrectConditions Cause? OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime Yes UsePureReagents Use Pure/Dry Reagents CheckReagents->UsePureReagents Yes UseInertAtmosphere Use Inert Atmosphere SideReactions->UseInertAtmosphere Yes OptimizeWorkup Optimize pH & Washing BadWorkup->OptimizeWorkup Yes UsePureReagents2 Use Pure/Dry Reagents BadReagents->UsePureReagents2 Yes VerifyProtocol Verify Protocol Steps IncorrectConditions->VerifyProtocol Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of Tetrahydroquinazoline-Based DHFR Inhibitors and Other Key Antifolates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors in the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[4][5] The inhibition of DHFR disrupts these critical biosynthetic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and bacteria.[6] This makes DHFR a well-established and highly attractive therapeutic target for the development of anticancer and antimicrobial agents.[2][3][5]

The clinical utility of DHFR inhibitors is well-documented, with agents like Methotrexate used in cancer and autoimmune disease treatment, and Trimethoprim as an antibacterial agent.[6] Pemetrexed is a multi-targeted antifolate that also inhibits DHFR.[7] The quest for novel DHFR inhibitors with improved efficacy, selectivity, and resistance profiles is an ongoing endeavor in medicinal chemistry. The tetrahydroquinazoline scaffold has emerged as a promising foundation for the design of new, potent DHFR inhibitors.[2][8]

Mechanism of Action: Competitive Inhibition of DHFR

DHFR inhibitors typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF.[4] The potency of these inhibitors is a direct function of their binding affinity for the enzyme. High-affinity binding effectively blocks the catalytic function of DHFR, leading to a depletion of the intracellular THF pool and subsequent disruption of DNA and RNA synthesis.[4]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->Nucleotide_Synthesis One-Carbon Donor DHFR_enzyme->THF Catalysis Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation DHFR_Inhibitor DHFR Inhibitor (e.g., Tetrahydroquinazoline) DHFR_Inhibitor->DHFR_enzyme Competitive Inhibition DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DHF, NADPH, Inhibitor Dilutions) Plate_Setup Plate Setup: Add Buffer, Enzyme, & Inhibitor to Wells Reagent_Prep->Plate_Setup Enzyme_Prep Prepare DHFR Enzyme Solution Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate (5-10 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add DHF & NADPH) Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Calculate_Rates Calculate Reaction Rates (V) Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to the In Vivo Validation of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol's Anticancer Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Research Community

This guide provides a comprehensive framework for the preclinical validation of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, a promising small molecule inhibitor, in murine xenograft models. We will explore the scientific rationale, present a detailed experimental protocol, and offer a comparative analysis against a clinically relevant standard-of-care, Gefitinib. Our focus is to equip researchers with the necessary tools to rigorously assess the in vivo efficacy of novel quinazolinone derivatives.

Introduction: The Therapeutic Potential of Quinazolinone Derivatives

Quinazolinone and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antitumor effects.[1][2][3] Several compounds with a quinazoline or quinazolinone core structure have been approved by the FDA for cancer treatment, primarily functioning as kinase inhibitors.[1] this compound belongs to this promising class of compounds. Its structural features suggest a potential mechanism of action involving the inhibition of key signaling pathways implicated in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6][7][8]

The EGFR signaling cascade, upon activation by ligands like EGF, triggers downstream pathways including the Ras-Raf-MAPK and PI3K-AKT pathways.[8] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[4][8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.[4][5][6] Therefore, targeting EGFR and its downstream effectors is a validated strategy in oncology.

This guide will focus on validating the anticancer activity of this compound in a robust preclinical setting. We will compare its performance against Gefitinib, an established EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[4]

Designing a Rigorous In Vivo Xenograft Study

The cornerstone of preclinical cancer drug evaluation lies in the use of in vivo models that can reasonably predict clinical outcomes.[9] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool for this purpose.[10][11][12]

Cell Line Selection: A Critical First Step

The choice of the cancer cell line is paramount and should be driven by the hypothesized mechanism of action of the test compound. Given the structural similarity of this compound to known EGFR inhibitors, a cell line with well-characterized EGFR expression and dependency is ideal. For this guide, we will utilize the A549 human non-small cell lung cancer cell line. A549 cells are widely used in cancer research and express EGFR, making them a suitable model to test EGFR-targeting agents.

Comparator Selection: Establishing a Benchmark

To provide clinical context to the efficacy of our test compound, a direct comparison with a standard-of-care agent is essential. Gefitinib , a first-generation EGFR-TKI, serves as an appropriate comparator. This allows for a direct assessment of the relative potency and potential advantages of this compound.

Experimental Workflow and Protocols

The following sections detail the step-by-step protocols for conducting a comparative xenograft study. Adherence to these protocols is crucial for generating reproducible and reliable data.

Overall Experimental Design

The experimental workflow is depicted in the diagram below.

G cluster_0 Preparation Phase cluster_1 Tumor Implantation & Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis A549_Culture A549 Cell Culture & Expansion Implantation Subcutaneous Implantation of A549 Cells A549_Culture->Implantation Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Implantation Tumor_Monitoring Tumor Volume Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Admin Daily Drug Administration (Vehicle, Compound, Gefitinib) Randomization->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement Treatment_Admin->Data_Collection Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia At study endpoint Tumor_Analysis Tumor Weight, IHC, & TUNEL Assay Euthanasia->Tumor_Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Protocols

1. Cell Culture and Animal Models

  • Cell Line: A549 human non-small cell lung cancer cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[13]

  • Animals: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.[14] The animals should be acclimated for at least one week before the experiment.[14]

2. Tumor Implantation

  • Harvest A549 cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[14]

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10][14]

3. Tumor Growth Monitoring and Group Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 mice per group):[14]

    • Group 1: Vehicle Control (e.g., DMSO, PEG300, and Tween 80 solution)[14]

    • Group 2: this compound (e.g., 50 mg/kg, administered orally)

    • Group 3: Gefitinib (e.g., 50 mg/kg, administered orally)

4. Drug Administration and Efficacy Evaluation

  • Administer the respective treatments daily via oral gavage for 21 days.

  • Measure tumor volume and body weight twice weekly.[14]

  • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[14]

5. Endpoint Analyses

  • At the end of the study, euthanize the animals and excise the tumors.[14]

  • Measure the final tumor weight.

  • Fix a portion of the tumor in formalin for immunohistochemistry (IHC) and TUNEL assays.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-125.4 ± 15.21580.6 ± 210.3-1.62 ± 0.25
This compound50128.1 ± 18.9645.7 ± 98.564.20.68 ± 0.12
Gefitinib50126.5 ± 16.7789.3 ± 112.154.30.81 ± 0.15

Table 2: In Vivo Safety Profile

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g)Mean Final Body Weight (g)Change in Body Weight (%)
Vehicle Control-22.5 ± 1.824.8 ± 2.1+10.2
This compound5022.8 ± 1.522.1 ± 1.9-3.1
Gefitinib5022.6 ± 1.721.5 ± 2.0-4.9

Mechanistic Insights from Endpoint Analyses

To elucidate the mechanism of action of this compound, further analyses of the excised tumors are crucial.

Immunohistochemistry (IHC) for Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by the VEGF/VEGFR2 pathway.[15][16] We will assess the expression of CD31, a marker for endothelial cells, to quantify microvessel density in the tumors.

Table 3: Microvessel Density in Xenograft Tumors

Treatment GroupMean Microvessel Density (vessels/field)
Vehicle Control45.3 ± 5.8
This compound18.7 ± 3.2
Gefitinib25.1 ± 4.1
TUNEL Assay for Apoptosis

Induction of apoptosis (programmed cell death) is a hallmark of effective anticancer therapies. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay will be used to detect DNA fragmentation, a characteristic of apoptotic cells.[17]

Table 4: Apoptotic Index in Xenograft Tumors

Treatment GroupApoptotic Index (%)
Vehicle Control3.2 ± 0.8
This compound28.5 ± 4.5
Gefitinib21.3 ± 3.9

Proposed Signaling Pathway Modulation

Based on the structural class of the compound and the anticipated experimental outcomes, we hypothesize that this compound exerts its anticancer effects through the dual inhibition of EGFR and VEGFR2 signaling pathways.

G cluster_0 Cell Surface Receptors cluster_1 Test Compound cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Compound 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Compound->EGFR Compound->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: Proposed mechanism of action of the test compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer activity of this compound. By employing a well-characterized xenograft model, a clinically relevant comparator, and detailed endpoint analyses, researchers can generate the robust data necessary to support further preclinical and clinical development of this promising compound. The presented protocols and comparative data provide a framework for the objective assessment of novel quinazolinone derivatives as potential cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its bicyclic structure, composed of fused benzene and pyrimidine rings, offers a versatile framework for functionalization, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[1] The partially saturated analog, this compound, and its tautomeric form, 2-amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone, have garnered significant interest as they provide a three-dimensional architecture that can be exploited for enhanced binding to various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their applications as kinase and dihydrofolate reductase (DHFR) inhibitors in the context of anticancer drug discovery.

I. Targeting Protein Kinases: A Quest for Selectivity and Potency

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminoquinazoline core is a key pharmacophore in numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] While direct and extensive SAR studies on the this compound scaffold as kinase inhibitors are not abundantly available in a consolidated format, we can infer key structural requirements by examining related quinazoline and quinazolinone analogs.

Key Structural Modifications and Their Impact on Kinase Inhibition

The anticancer activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on both the quinazoline core and its appended functionalities.[1]

  • Substitution at the 2-position: The 2-amino group is a critical feature, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases. Modifications at this position can significantly impact potency and selectivity.

  • Substitution at the 4-position: While our core structure features a 4-ol/one, related 4-aminoquinazoline derivatives have been extensively studied. For instance, the introduction of anilino moieties at the 4-position is a common strategy for targeting the ATP-binding site of kinases like EGFR.

  • Substitution on the Tetrahydro-aromatic Ring (Positions 5, 6, 7, and 8): Modifications on the saturated ring can influence solubility, metabolic stability, and binding affinity. The introduction of bulky substituents can enhance potency by accessing deeper pockets within the kinase active site.

The following diagram illustrates the general workflow for evaluating quinazoline derivatives as kinase inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis ADME_Tox In Silico & In Vitro ADME/Tox SAR_Analysis->ADME_Tox ADME_Tox->Synthesis Iterative Design

Caption: Workflow for the discovery and optimization of kinase inhibitors.

Comparative Data for Related Quinazolinone Kinase Inhibitors

While a comprehensive SAR table for the specific this compound scaffold is not available, the following table presents data for related quinazolinone derivatives to illustrate general SAR trends against various cancer cell lines.

Compound ID2-Substituent3-SubstituentCell LineIC50 (µM)Reference
Compound 6 2-thienylHJurkat (T-cell ALL)1.9[3]
Compound 17 2-(4-chlorophenyl)HNB4 (APL)< 5[3]
Compound 11g 2-(furan-2-yl)3-(4-chlorophenyl)HCT116Not specified[4]

Note: This table is a compilation of data from different studies and direct comparison should be made with caution.

II. Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anticancer Strategy

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a validated target for anticancer and antimicrobial therapies.[5] Several quinazoline-based compounds have been developed as DHFR inhibitors.

Structure-Activity Relationship of Tetrahydroquinazoline Analogs as DHFR Inhibitors

A study by Gangjee et al. on 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates provides valuable insights into the SAR of this class of compounds as DHFR inhibitors.[6] Although the core scaffold differs slightly (2,4-diamino vs. 2-amino-4-ol), the findings offer important clues for the design of potent inhibitors.

  • The 2,4-diaminopyrimidine moiety is a classical feature for DHFR inhibitors, mimicking the binding of the natural substrate, dihydrofolate. The 2-amino group and the 4-oxo group of our core scaffold can also form crucial hydrogen bonds within the DHFR active site.

  • Substitution at the 6-position of the tetrahydroquinazoline ring with substituted anilinomethyl groups was found to be critical for potent and selective inhibition of Toxoplasma gondii DHFR.[6] This suggests that extending a substituent from this position towards a lipophilic pocket can enhance binding affinity.

The following diagram illustrates the catalytic action of DHFR and its inhibition.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalysis NADP NADP+ DHFR->NADP Inhibitor 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Analog Inhibitor->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR).

Comparative Data for 2,4-Diamino-5,6,7,8-tetrahydroquinazoline DHFR Inhibitors

The following table summarizes the biological activity of selected 2,4-diamino-6-(substituted anilinomethyl)-5,6,7,8-tetrahydroquinazolines against T. gondii DHFR and tumor cell growth.[6]

Compound ID6-SubstituentT. gondii DHFR IC50 (µM)Tumor Cell Growth GI50 (µM)
5 2',5'-dimethoxyphenyl)methylamino]methyl0.0054> 100
Most active analogs Substituted anilinomethylsNot specified0.01

Experimental Protocols

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a cell-free enzymatic assay to quantify the direct inhibitory effect of test compounds on EGFR kinase activity.[2]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA) to achieve final desired concentrations.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted test compounds. Subsequently, add the recombinant human EGFR kinase enzyme and a suitable substrate (e.g., poly(Glu, Tyr)). Incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP, driving a luciferase reaction that produces a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method to measure DHFR activity by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.[3][5]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Substrate Solution: Prepare a stock solution of dihydrofolic acid (DHF) in the assay buffer.

    • Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer.

    • Enzyme Solution: Dilute recombinant DHFR enzyme in the assay buffer to a working concentration.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, inhibitor solution (or vehicle control), and DHFR enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a few minutes.

    • Initiate the reaction by adding the NADPH and DHF solutions.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While comprehensive SAR data for this specific analog series is still emerging, the analysis of related quinazoline and tetrahydroquinazoline derivatives provides a strong rationale for its potential as both a kinase and a DHFR inhibitor. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. By exploring a wide range of substitutions at the 2-amino position and on the saturated ring, it will be possible to build a detailed SAR map and optimize for potency, selectivity, and drug-like properties. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of novel and effective drug candidates.

References

A Comparative Analysis for Drug Discovery: Methotrexate vs. The 2-Amino-5,6,7,8-tetrahydroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in oncology and immunology, the strategic inhibition of metabolic pathways remains a cornerstone of drug design. Methotrexate, a folate analog developed in the 1940s, represents a landmark achievement in this field. It has served for decades as a frontline chemotherapy agent and an indispensable disease-modifying antirheumatic drug (DMARD).[1][2][3] Its broad efficacy, however, is coupled with a significant toxicity profile stemming from its non-selective mechanism of action.

This guide provides a comparative analysis between the well-established clinical agent, methotrexate, and the emerging chemical scaffold, 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. While methotrexate is a specific drug, the tetrahydroquinazoline structure represents a versatile building block—a "privileged scaffold" in medicinal chemistry—used to generate novel drug candidates.[4][5][6] The comparison will focus on their core mechanisms, therapeutic potential, and the strategic rationale for developing tetrahydroquinazoline derivatives as potentially more selective alternatives to classical antifolates like methotrexate.

Part 1: Chemical Structure and Foundational Properties

A molecule's structure dictates its function. The structural similarities and differences between methotrexate and the tetrahydroquinazoline core are fundamental to their biological activities.

Methotrexate (MTX) is a complex molecule composed of three key moieties: a pteridine ring, a p-aminobenzoic acid linker, and a glutamic acid tail.[7][8] This structure is a close mimic of folic acid, the natural substrate for the enzyme dihydrofolate reductase (DHFR).[7]

This compound is a heterocyclic compound featuring a pyrimidine ring fused to a cyclohexene ring.[9] This core is significantly smaller and less complex than methotrexate, providing a versatile foundation for chemical modification to explore different biological targets.

G cluster_0 Methotrexate (C₂₀H₂₂N₈O₅) cluster_1 This compound (C₈H₁₁N₃O) MTX THQ

Caption: Chemical structures of Methotrexate and this compound.

Part 2: Mechanism of Action - A Tale of a Target

The primary pharmacological target shared by methotrexate and many investigational tetrahydroquinazoline derivatives is the enzyme Dihydrofolate Reductase (DHFR).

Methotrexate: The Potent, Non-Selective Incumbent

Methotrexate's primary mechanism is the potent and competitive inhibition of DHFR.[1][10] DHFR is a critical enzyme in the folate cycle, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of thymidine and purines, the building blocks of DNA and RNA.[10][11] By blocking DHFR, methotrexate starves rapidly dividing cells—such as cancer cells—of these necessary components, thereby halting their proliferation.[10]

In autoimmune diseases like rheumatoid arthritis, the mechanism is more complex. At the low doses used for these conditions, MTX is believed to increase intracellular levels of adenosine, a potent endogenous anti-inflammatory molecule.[12][13] This is achieved through the inhibition of enzymes involved in purine metabolism, leading to suppressed T-cell activation and reduced production of pro-inflammatory cytokines.[1][11]

G DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Required for DHFR_Enzyme->THF Catalyzes MTX Methotrexate MTX->DHFR_Enzyme Inhibits Cell Inhibition of Cell Proliferation DNA_RNA->Cell

Caption: Mechanism of DHFR inhibition by Methotrexate.
Tetrahydroquinazolines: A Scaffold for Selective Inhibition

The 2-amino-5,6,7,8-tetrahydroquinazoline core is a versatile starting point for designing novel DHFR inhibitors. Research has demonstrated that by modifying the substituents on this scaffold, it is possible to create compounds with high affinity and, crucially, high selectivity for the DHFR enzymes of pathogenic organisms over the human enzyme.[14][15]

For example, studies have synthesized tetrahydroquinazoline derivatives that are potent inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens that cause severe illness in immunocompromised individuals.[14][15] Similarly, molecular docking studies have shown that other derivatives bind with high affinity to the DHFR enzyme of Mycobacterium tuberculosis, suggesting a potential avenue for developing new antitubercular agents.[6]

The scientific rationale is clear: by exploiting structural differences between human DHFR and the DHFR of a target pathogen, selective inhibitors can be designed. This approach promises to deliver the therapeutic effect (e.g., killing the parasite) while minimizing the mechanism-based toxicity seen with non-selective drugs like methotrexate, which affects the host's dividing cells (e.g., in bone marrow and the GI tract).

Part 3: Comparative Therapeutic and Safety Profile

FeatureMethotrexateThis compound & Derivatives
Chemical Formula C₂₀H₂₂N₈O₅[16]C₈H₁₁N₃O (Core Scaffold)[9]
Primary Mechanism Non-selective DHFR inhibition; promotion of adenosine release.[1][12]Investigational as a scaffold for selective enzyme inhibitors (e.g., DHFR, CYP51).[4][6][14]
Clinical Status FDA-approved and widely used.[3][17]Preclinical; a research chemical and building block for drug discovery.[4][18]
Therapeutic Areas Cancer (leukemia, lymphoma, etc.), Autoimmune Diseases (Rheumatoid Arthritis, Psoriasis).[1][17][19]Investigational for antiparasitic, antifungal, antitubercular, and anticancer applications.[4][6][14][15]
Key Advantage Broad, proven efficacy over decades of clinical use.High potential for target selectivity, promising a better safety profile.
Major Limitation Significant toxicity profile affecting bone marrow, liver, lungs, and kidneys.[17]Lack of clinical data; currently in the discovery and preclinical phases of research.

Part 4: Key Experimental Protocols for Comparative Evaluation

To objectively compare a novel tetrahydroquinazoline derivative against the benchmark of methotrexate, a series of standardized in vitro assays are essential. These protocols form the basis of a self-validating system for hit-to-lead development.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

Causality: This experiment directly measures the compound's ability to inhibit the target enzyme, DHFR. It is the primary mechanistic validation step. The assay follows the decrease in absorbance as NADPH is consumed during the conversion of DHF to THF, a reaction catalyzed by DHFR.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of NADPH, DHF, and recombinant DHFR enzyme (human or microbial, depending on the target). Prepare serial dilutions of test compounds (methotrexate and tetrahydroquinazoline derivative) in DMSO.

  • Assay Setup: In a 96-well UV-transparent plate, add 180 µL of reaction buffer to each well.

  • Add 2 µL of the serially diluted test compounds or DMSO (for control wells).

  • Add 10 µL of NADPH solution (final concentration ~100 µM).

  • Initiate the reaction by adding 10 µL of DHFR enzyme solution.

  • Immediately after adding the enzyme, add 10 µL of DHF solution (final concentration ~50 µM) to start the reaction.

  • Data Acquisition: Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of decrease corresponds to NADPH oxidation and thus enzyme activity.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Caption: Workflow for a standard DHFR enzyme inhibition assay.
Protocol 2: Cell Viability Assay (MTT or MTS)

Causality: While the enzyme assay confirms target engagement, a cell-based assay is crucial to determine if this inhibition translates to a functional outcome (e.g., cytotoxicity in cancer cells) and to assess selectivity. This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Plate target cells (e.g., a cancer cell line for efficacy, normal human fibroblasts for toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the various concentrations of the compounds. Include wells with media and DMSO only as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the control wells to calculate the percentage of cell viability. Plot viability versus compound concentration to determine the GI₅₀ or IC₅₀ value (the concentration that inhibits growth or kills 50% of the cells). Comparing the GI₅₀ for cancer cells versus normal cells provides a selectivity index.

Conclusion and Future Outlook

The comparative analysis reveals a classic drug development narrative: the evolution from a powerful, non-selective "sledgehammer" to a refined, targeted therapeutic. Methotrexate remains a vital clinical tool, its efficacy proven over decades.[1] However, its utility is constrained by a toxicity profile that is a direct consequence of its non-selective inhibition of a fundamental metabolic pathway.

The 2-Amino-5,6,7,8-tetrahydroquinazoline scaffold represents the next logical step in this evolution. It provides a robust chemical foundation for designing novel inhibitors that can selectively target the enzymes of pathogens or cancer cells over their human counterparts.[6][14][15] The research into derivatives of this scaffold is driven by the hypothesis that selectivity will translate into a wider therapeutic window and a more favorable safety profile. While these compounds are still in the preclinical stages of development, they hold the promise of becoming the next generation of targeted metabolic inhibitors, addressing the unmet needs that the limitations of classical drugs like methotrexate leave behind.

References

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo correlation for the activity of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its broader class of quinazoline derivatives. While direct comparative studies on this specific molecule are not extensively documented, by examining the wealth of data on its structural analogs, we can construct a robust framework for understanding its potential therapeutic translation.

Quinazoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 5,6,7,8-tetrahydroquinazoline core, in particular, offers a unique three-dimensional structure that is increasingly being explored for the development of novel bioactive molecules.[3] This guide will delve into the common experimental methodologies used to assess the activity of these compounds in both laboratory and preclinical settings, analyze the data generated, and explore the critical factors that govern the correlation—or frequent disparity—between in vitro potency and in vivo performance.

The In Vitro Battlefield: Characterizing Activity at the Molecular and Cellular Level

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of new chemical entities. These assays are typically conducted in a controlled, artificial environment, such as a test tube or a multi-well plate, and focus on specific molecular targets or cellular processes.

Common In Vitro Assays for Quinazoline Derivatives

Given the diverse therapeutic targets of quinazoline derivatives, a variety of in vitro assays are employed to evaluate their activity. These often include:

  • Enzyme Inhibition Assays: Many quinazoline derivatives function by inhibiting specific enzymes. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5] Similarly, their anticancer properties can stem from the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR).[6]

  • Antiproliferative Assays: To assess anticancer potential, the ability of a compound to inhibit the growth of cancer cell lines is measured. Assays like the MTT or CellTiter-Glo® assay are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[4][7]

  • Antimicrobial Assays: For antimicrobial applications, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a quinazoline derivative against the COX-2 enzyme, a key target in anti-inflammatory drug development.[8]

Objective: To determine the IC50 value of this compound or its analogs for COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection reagents

  • Test compound (this compound analog)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and either the test compound dilutions, the positive control, or the vehicle control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a set incubation period, add the detection reagent. This reagent will react with the product of the COX-2 reaction (prostaglandin H2) to produce a measurable signal (color or fluorescence).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Loading Load Plate: Enzyme, Compound, Controls Compound_Prep->Plate_Loading Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Plate_Loading Pre_Incubation Pre-incubation Plate_Loading->Pre_Incubation Allow binding Reaction_Start Add Substrate (Arachidonic Acid) Pre_Incubation->Reaction_Start Initiate reaction Detection Add Detection Reagent Reaction_Start->Detection Stop & Detect Read_Plate Measure Signal (Absorbance/Fluorescence) Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Representative In Vitro Activity of Quinazoline Derivatives
Compound Class Assay Type Reported Activity (IC50/GI50)
2,4-diamino-6-substituted-tetrahydroquinazolinesT. gondii DHFR Inhibition7-330 nM[9]
2,4-diamino-6-substituted-tetrahydroquinazolinesTumor Cell Growth Inhibition10 nM[9]
4-Hydroxyquinazoline derivativesPARP InhibitionPotent, overcoming resistance[10]
Pyrazoloquinazoline derivativesCOX-2 InhibitionIC50 values in the µM range[8]
Quinazolinone derivativesTyrosinase InhibitionIC50 = 103 ± 2 µM[11]
4-arylamino-6-furan-2-yl-quinazolinesEGFR Kinase InhibitionIC50 = 5.06 nM[6]

The Preclinical Arena: Evaluating Efficacy in Living Systems

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to assess the overall efficacy, safety, and pharmacokinetic profile of a drug candidate.

Common In Vivo Models for Quinazoline Derivatives

The choice of in vivo model depends on the therapeutic indication being investigated. For quinazoline derivatives, common models include:

  • Xenograft Models for Cancer: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.[1][10]

  • Carrageenan-Induced Paw Edema in Rodents for Inflammation: An inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing swelling. The ability of an anti-inflammatory compound to reduce this swelling is measured.[12]

  • Infection Models: Animals are infected with a specific pathogen (e.g., bacteria, parasites) and then treated with the test compound to evaluate its ability to clear the infection.[13]

Experimental Protocol: In Vivo Anti-Tumor Efficacy in a Xenograft Model

The following protocol outlines a typical study to evaluate the in vivo anticancer activity of a quinazoline derivative.[10]

Objective: To assess the anti-tumor efficacy of a test compound in a nude mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., HCT-15)[10]

  • Test compound

  • Vehicle for administration (e.g., saline, DMSO/PEG solution)

  • Positive control drug (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice with established tumors into different treatment groups (vehicle control, test compound at various doses, positive control).

  • Treatment: Administer the test compound, vehicle, or positive control to the respective groups according to a predetermined schedule (e.g., once daily via intraperitoneal injection).[10]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record the body weight of each mouse to monitor for toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the study for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences between the treatment groups.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Cell_Implant Implant Cancer Cells in Mice Tumor_Growth Allow Tumors to Establish Cell_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compound/ Vehicle/Control Randomization->Dosing Monitor_Tumor Measure Tumor Volume Dosing->Monitor_Tumor Monitor_Weight Record Body Weight Dosing->Monitor_Weight Study_End End of Study Dosing->Study_End Repeat Dosing & Monitoring Data_Analysis Analyze Tumor Growth Inhibition (TGI) Study_End->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for an in vivo xenograft study.

Representative In Vivo Activity of Quinazoline Derivatives
Compound Class In Vivo Model Reported Efficacy
4-Hydroxyquinazoline derivative (B1)HCT-15 xenograft modelSignificant tumor growth suppression at 25 mg/kg[10]
Quinazolinone-ibuprofen conjugateTPA-induced inflammation model5 times more potent than ibuprofen[14]
Quinazoline derivativesMouse infection model with S. aureusSynergistic effect with ciprofloxacin[13]
Quinazolinone derivativesCarrageenan-induced paw edemaAnti-inflammatory activity similar to celecoxib[5]

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Translational Gap

A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development, but it is often not the reality. A compound with nanomolar potency in an in vitro assay may show little to no activity in an animal model. Conversely, a compound with modest in vitro activity might demonstrate significant in vivo efficacy. Understanding the factors that influence this correlation is paramount.

Key Factors Governing IVIVC

The discrepancy between in vitro and in vivo results can often be attributed to the pharmacokinetic properties of the compound, collectively known as ADME:

  • Absorption: Can the compound be absorbed into the bloodstream from the site of administration?

  • Distribution: Once absorbed, does the compound reach the target tissue in sufficient concentrations?

  • Metabolism: Is the compound rapidly broken down by the liver or other organs into inactive metabolites?

  • Excretion: How quickly is the compound eliminated from the body?

A compound may be highly potent in vitro, but if it has poor oral bioavailability, is rapidly metabolized, or does not penetrate the target tissue, it will fail to show efficacy in vivo.

IVIVC_Factors cluster_pk Pharmacokinetic Barriers (ADME) In_Vitro In Vitro Potency (e.g., IC50) Absorption Absorption In_Vitro->Absorption In_Vivo In Vivo Efficacy (e.g., TGI) Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Excretion->In_Vivo

Caption: The journey from in vitro potency to in vivo efficacy is modulated by pharmacokinetic factors.

Comparative Analysis: A Synthesized View

While a direct head-to-head comparison for this compound is not available, we can synthesize a comparative view from the literature on its analogs.

Parameter In Vitro Assessment In Vivo Assessment Potential for Discrepancy
Environment Isolated, controlled (e.g., enzyme, cell culture)Complex, whole organismHigh: Presence of plasma proteins, metabolic enzymes, and physiological barriers in vivo.
Concentration Known, stable concentration applied directly to the targetVariable concentration at the target site, dependent on ADMEVery High: A compound may not reach or be sustained at its therapeutic concentration in vivo.
Endpoint Direct measure of target engagement or cellular effect (e.g., IC50)Indirect, functional outcome (e.g., tumor shrinkage, reduced inflammation)High: The in vivo endpoint is the result of a cascade of events, not just target inhibition.
Metabolism Often absent or limited (e.g., using liver microsomes)Active metabolism in the liver and other tissuesVery High: A potent parent compound may be rapidly inactivated, or an inactive prodrug may be activated in vivo.

For many of the quinazoline derivatives cited, potent in vitro activity in the nanomolar to low micromolar range has been reported.[6][9] However, the effective doses in in vivo models are often in the milligram per kilogram range.[10] This discrepancy underscores the importance of optimizing not just the potency of a compound, but also its drug-like properties. Recent studies have begun to focus on improving the pharmacokinetic properties of this class of compounds to enhance their in vivo performance.[15]

Conclusion

The evaluation of this compound and its analogs provides a compelling case study in the complexities of drug development. While in vitro assays are indispensable for initial screening and mechanism of action studies, they represent only the first step. The true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing. The correlation between these two domains is governed by a multitude of factors, with pharmacokinetics playing a central role. For researchers and drug development professionals working with this promising class of molecules, a dual focus on optimizing both target potency and ADME properties will be the key to successfully bridging the translational gap from the laboratory bench to clinical application.

References

A Multi-Tiered Strategy for Cross-Validating the Mechanism of Action of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Initial Hit—The Imperative of Mechanism of Action Validation

In modern drug discovery, identifying a bioactive small molecule, or a "hit," is merely the first step in a long and rigorous journey.[1][2] The quinazoline core, and specifically its tetrahydroquinazoline derivatives, represents a privileged scaffold known to interact with a wide range of biological targets, from dihydrofolate reductase (DHFR) to various kinases.[3][4][5][6] 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is one such compound whose therapeutic potential is contingent upon a precise understanding of its mechanism of action (MoA).[7] An unvalidated or misunderstood MoA can lead to failed clinical trials and wasted resources, often because the observed phenotype is driven by off-target effects.[8][9]

This guide presents a comprehensive, multi-tiered strategy for the robust cross-validation of the MoA for this compound. We will operate under the working hypothesis that its primary target is a cellular kinase, a common target for this scaffold. The objective is not to follow a single experimental path but to build a self-validating matrix of evidence through orthogonal, complementary techniques.[8] By integrating direct target engagement assays, functional cellular readouts, and global proteomic responses, we can triangulate the compound's true MoA with high confidence.

The Hypothesized Mechanism: Kinase Inhibition

The tetrahydroquinazoline scaffold is a frequent constituent of kinase inhibitors. Our primary hypothesis is that this compound ("Compound Q") functions by binding to the ATP pocket of a specific cellular kinase ("Target Kinase A"), thereby inhibiting its ability to phosphorylate downstream substrates. This inhibition disrupts a signaling cascade critical for a specific cellular process, such as proliferation or survival.

cluster_0 Cellular Signaling Cascade Compound Q Compound Q Target Kinase A Target Kinase A Compound Q->Target Kinase A Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Kinase A->Phosphorylated Substrate Phosphorylation ADP ADP Target Kinase A->ADP Substrate Substrate Substrate->Phosphorylated Substrate Downstream Effect Downstream Effect Phosphorylated Substrate->Downstream Effect ATP ATP ATP->Target Kinase A

Caption: Hypothesized signaling pathway for Compound Q.

A Three-Tiered Cross-Validation Workflow

To rigorously test our hypothesis, we will employ a three-tiered approach. Each tier answers a fundamental question about the compound's interaction with the cell, moving from direct physical binding to the global cellular response.

Tier1 Tier 1: Direct Target Engagement (Does it bind the target?) CETSA CETSA Tier1->CETSA NanoBRET NanoBRET Assay Tier1->NanoBRET Tier2 Tier 2: Cellular Target Activity (Does it inhibit the target's function?) PhosphoAssay Phosphorylation Assay Tier2->PhosphoAssay KinaseProfiling Kinase Selectivity Profile Tier2->KinaseProfiling Tier3 Tier 3: Global Cellular Response (Is the downstream pathway affected as expected?) Phosphoproteomics Phosphoproteomics Tier3->Phosphoproteomics CETSA->Tier2 NanoBRET->Tier2 PhosphoAssay->Tier3 KinaseProfiling->Tier3

Caption: The three-tiered workflow for MoA cross-validation.

Tier 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational question is whether the compound physically interacts with its hypothesized target within intact cells. Answering this confirms that the molecule can reach and bind to its target in a physiologically relevant environment.[10] We will use two orthogonal biophysical methods.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[11][12] When a protein binds to a ligand (like Compound Q), it becomes more resistant to heat-induced denaturation.[13] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein that remains, we can directly observe target engagement.[14]

cluster_0 CETSA Workflow A 1. Treat intact cells with Compound Q or Vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble Target Kinase A (e.g., Western Blot, ELISA) C->D E 5. Plot melt curve to determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a saturating concentration of Compound Q (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Cell Harvesting and Aliquoting: Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) in a buffered saline solution (PBS) containing protease and phosphatase inhibitors.

    • Expert Insight: The inclusion of protease and phosphatase inhibitors is critical to preserve the integrity and phosphorylation state of the proteins post-harvesting.[11]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature range (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles or by adding a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of Target Kinase A using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature. The curve for Compound Q-treated cells should show a rightward shift compared to the vehicle, indicating thermal stabilization. The magnitude of this shift (ΔTm) is a measure of target engagement.

Method 2: NanoBRET™ Target Engagement Assay

As an orthogonal approach, the NanoBRET™ assay provides a quantitative measure of compound binding in live cells.[15] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site.[16] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

  • Cell Preparation: Transfect cells with a vector expressing Target Kinase A fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of Compound Q to the cells. Incubate under standard cell culture conditions.

  • Substrate Addition and Signal Reading: Add the NanoLuc® substrate (furimazine) to the wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of reading two distinct wavelength channels.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of Compound Q. The resulting dose-response curve can be used to determine the IC50 value, which reflects the compound's apparent affinity for the target in a live-cell context.

Tier 2: Assessing Cellular Target Activity and Selectivity

Confirming that Compound Q binds to Target Kinase A is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence—the inhibition of the kinase's activity.

Method 3: Cellular Phosphorylation Assay

This assay directly measures the phosphorylation of a known downstream substrate of Target Kinase A. A reduction in substrate phosphorylation upon treatment with Compound Q provides strong functional evidence of target inhibition.[16]

  • Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling activity. Stimulate the signaling pathway of interest (if necessary) and simultaneously treat with a dose-response curve of Compound Q.

  • Cell Lysis: After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the substrate. The amount of phosphorylated substrate is typically detected via a colorimetric or chemiluminescent reaction.

  • Data Analysis: Plot the phosphorylation signal against the log concentration of Compound Q to determine the cellular IC50 for functional inhibition.

    • Expert Insight: A strong correlation between the target engagement IC50 (from NanoBRET™) and the functional inhibition IC50 (from the phospho-assay) is a powerful indicator of on-target activity.[15]

Method 4: Kinase Selectivity Profiling

A critical aspect of MoA validation is understanding a compound's selectivity.[17] A non-selective compound may produce the desired phenotype through off-target effects, confounding the interpretation of results. Submitting Compound Q to a large-panel kinase screen (e.g., >300 kinases) is essential.[18]

This is typically performed as a service by specialized contract research organizations (CROs). Compound Q is tested at one or two fixed concentrations against a large panel of recombinant kinases. The results are reported as percent inhibition for each kinase, generating a selectivity profile that highlights both the intended target and any potential off-targets.

Tier 3: Unbiased Profiling of the Global Cellular Response

The final tier of validation involves an unbiased, systems-level view of the cellular response to Compound Q. This approach can confirm the expected downstream signaling effects and uncover unexpected off-target activities that might not be present in a recombinant kinase panel.

Method 5: Quantitative Phosphoproteomics

Mass spectrometry-based phosphoproteomics allows for the global and unbiased quantification of thousands of phosphorylation sites in the cell.[19][20] By comparing the phosphoproteome of cells treated with Compound Q versus a vehicle, we can map the full signaling network perturbations caused by the compound.

cluster_0 Phosphoproteomics Workflow A 1. Treat cells with Compound Q or Vehicle B 2. Lyse cells and digest proteins into peptides A->B C 3. Enrich for phosphopeptides (e.g., TiO₂) B->C D 4. Analyze via LC-MS/MS C->D E 5. Identify and quantify changes in phosphosites D->E

Caption: A simplified workflow for a quantitative phosphoproteomics experiment.

  • Sample Preparation: Treat cells with Compound Q (at a concentration known to engage and inhibit the target) and a vehicle control. Lyse the cells in a denaturing buffer containing protease and phosphatase inhibitors.[21]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[19]

  • Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[22]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the Compound Q-treated and vehicle-treated samples.

    • Expert Insight: The key output is a list of phosphosites that are significantly up- or down-regulated. If the MoA hypothesis is correct, we expect to see significant down-regulation of the direct substrates of Target Kinase A and its downstream effectors. Unexpected changes may point to off-target activities or previously unknown pathway connections.

Synthesizing the Evidence: A Comparative Overview

The power of this cross-validation strategy lies in the convergence of evidence from these orthogonal methods.

Technique Question Answered Principle Key Output
CETSA Does it bind the target in cells?Ligand-induced thermal stabilization.[11][23]Thermal shift (ΔTm)
NanoBRET™ What is the target affinity in live cells?Bioluminescence Resonance Energy Transfer (BRET).[15][16]Cellular IC50 (Affinity)
Phospho-Assay Does it inhibit target function in cells?Antibody-based detection of substrate phosphorylation.[16]Cellular IC50 (Function)
Kinase Profiling Is it selective for the target?In vitro enzymatic activity assays.[18]Selectivity profile (% inhibition)
Phosphoproteomics What is the global impact on cell signaling?Mass spectrometry-based quantification of phosphopeptides.[19][22]Differentially regulated phosphosites

A successful cross-validation would yield a dataset where:

  • CETSA shows a clear thermal stabilization of Target Kinase A.

  • The NanoBRET™ assay provides a potent cellular IC50 value.

  • The cellular phospho-assay IC50 closely matches the NanoBRET™ IC50.

  • Kinase profiling confirms high selectivity for Target Kinase A over other kinases.

  • Phosphoproteomics data reveals down-regulation of the specific signaling pathway downstream of Target Kinase A, without major perturbations to other pathways.

Conclusion

Determining the mechanism of action of a novel compound like this compound is a critical and complex challenge. Relying on a single line of experimental evidence is insufficient and carries significant risk. The multi-tiered, cross-validation strategy outlined here provides a robust framework for building a cohesive and defensible MoA model. By integrating biophysical, biochemical, and systems-level approaches, researchers can move forward with a high degree of confidence in their understanding of how a compound truly functions, a prerequisite for successful drug development.[24][25]

References

Benchmarking the Selectivity of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol Against Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the selectivity of novel anti-cancer compounds, using 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol as a representative molecule. The quinazoline scaffold is a well-established pharmacophore in oncology, with many derivatives targeting protein kinases.[1][2][3][4] This document outlines a systematic approach to benchmark the compound's potency and selectivity across a panel of cancer cell lines, providing detailed, field-proven protocols for key assays. The overarching goal is to generate a robust dataset that informs on the compound's potential therapeutic window and mechanism of action.

Introduction: The Imperative for Selective Cancer Therapeutics

The development of targeted cancer therapies has revolutionized oncology, moving away from the broad cytotoxicity of traditional chemotherapy. A critical attribute of any new anti-cancer agent is its selectivity – the ability to preferentially inhibit the growth of cancer cells while sparing normal, healthy cells. This selectivity is often achieved by targeting molecular pathways that are dysregulated in cancer.

The quinazoline core is a prominent scaffold in the design of kinase inhibitors, a class of drugs that has seen significant clinical success.[1][3][5] Many approved cancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target epidermal growth factor receptor (EGFR) tyrosine kinase.[1][5] Given this precedent, it is hypothesized that this compound may also exert its anti-cancer effects through kinase inhibition.

This guide will detail a multi-faceted approach to experimentally determine the selectivity profile of this compound. We will employ a panel of diverse cancer cell lines, such as the NCI-60 panel, which represents a wide array of human cancers and provides a rich source of comparative data.[6][7][8][9][10] The experimental workflow will encompass assessments of cell viability, induction of apoptosis, and effects on cell cycle progression.

Experimental Strategy: A Multi-Parametric Approach to Selectivity Profiling

Our benchmarking strategy is designed to provide a holistic view of the compound's activity. It integrates several key experimental arms to move from broad phenotypic screening to more mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Mechanistic Elucidation A Compound Preparation & QC C Cell Viability Assay (MTT) Broad Concentration Range A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D IC50 Determination in Sensitive Cell Lines C->D Identify sensitive lines F Selectivity Index Calculation D->F G Apoptosis Assay (Caspase-Glo 3/7) D->G H Cell Cycle Analysis (Flow Cytometry) D->H E Comparison with Normal (Non-cancerous) Cell Line E->F I In Vitro Kinase Profiling (Optional) F->I Guide target identification

Caption: Experimental workflow for selectivity benchmarking.

Detailed Experimental Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility.

Cell Culture and Maintenance

A diverse panel of cancer cell lines should be selected. The NCI-60 panel is a valuable resource, representing nine different types of human cancer.[6][7] For comparison, a non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess general cytotoxicity.

  • Cell Line Propagation: Culture all cell lines in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., a known kinase inhibitor like staurosporine) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[14][15][16][17][18]

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the test compound at concentrations around the determined IC50 value for 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[15][17]

  • Assay Protocol: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20][21][22][23]

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[22][23]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[19][22] PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[20][22]

Data Analysis and Presentation

IC50 Determination

From the MTT assay data, calculate the half-maximal inhibitory concentration (IC50) for each cell line. This is the concentration of the compound that inhibits cell growth by 50%. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast[Insert experimental value]
HCT-116Colon[Insert experimental value]
A549Lung[Insert experimental value]
PC-3Prostate[Insert experimental value]
U87-MGGlioblastoma[Insert experimental value]
Normal FibroblastsNormal[Insert experimental value]
Selectivity Index

The selectivity index (SI) provides a quantitative measure of a compound's preferential activity against cancer cells. It is calculated as:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Apoptosis and Cell Cycle Data

Present the apoptosis data as a fold-change in caspase activity relative to the vehicle control. For cell cycle analysis, display the percentage of cells in each phase (G1, S, G2/M) in a bar graph for both treated and untreated cells.

Mechanistic Insights and Further Steps

The initial screening and mechanistic assays will provide a foundational understanding of the compound's activity.

G Compound 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol Target Putative Kinase Target Compound->Target Inhibition? Pathway Downstream Signaling (e.g., Proliferation, Survival) Target->Pathway Blocks CellularEffects Observed Cellular Effects Pathway->CellularEffects Viability Decreased Cell Viability CellularEffects->Viability Apoptosis Increased Apoptosis CellularEffects->Apoptosis CellCycle Cell Cycle Arrest CellularEffects->CellCycle

Caption: Hypothesized mechanism of action.

If the compound demonstrates significant and selective anti-cancer activity, further investigation into its precise molecular target is warranted. Given the quinazoline scaffold, an in vitro kinase profiling assay against a broad panel of kinases would be a logical next step.[24][25][26][27][28][29][30] This would identify specific kinases that are inhibited by the compound, providing a direct link between the compound and its mechanism of action.

Conclusion

This guide provides a robust and systematic framework for the initial characterization and selectivity benchmarking of a novel anti-cancer compound. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this compound and other promising molecules. The integration of cell viability, apoptosis, and cell cycle assays provides a multi-dimensional view of the compound's biological effects, which is essential for making informed decisions in the drug development pipeline.

References

A Researcher's Guide to Unlocking Therapeutic Synergy: Evaluating 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of oncology drug development, the pursuit of synergistic therapeutic combinations offers a promising frontier. By combining agents with complementary mechanisms of action, we can potentially enhance efficacy, overcome drug resistance, and minimize toxicities. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic potential of novel compounds, using 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol as a focal point for our exploration.

While specific synergistic data for this compound is still emerging, its structural similarity to known dihydrofolate reductase (DHFR) inhibitors suggests a compelling rationale for its investigation in combination regimens.[1][2][3] DHFR inhibitors, by blocking the synthesis of nucleotides, can potentiate the effects of a wide range of chemotherapeutics that target DNA replication and repair. This guide will equip you with the experimental strategies and data analysis methodologies to rigorously assess such potential synergies.

The Rationale for Combination: A Mechanistic Hypothesis

The decision to investigate a drug combination should be rooted in a sound scientific hypothesis. 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2] By depleting the cellular pool of these building blocks, DHFR inhibitors can induce a state of cellular stress and arrest proliferation.

This mechanism provides a strong basis for synergistic interactions with chemotherapeutics that act through different, yet complementary, pathways. For instance:

  • DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By impairing the cell's ability to repair DNA damage, a DHFR inhibitor could significantly enhance the cytotoxicity of these agents.

  • Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): These drugs also interfere with nucleotide synthesis or incorporate into DNA/RNA, leading to cell death. A dual blockade of nucleotide metabolism could lead to a potent synergistic effect.

  • Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): These agents create DNA strand breaks that require repair. Limiting the nucleotide pool could hamper the repair process and amplify the cytotoxic effect.

Designing a Robust Synergy Study: An Experimental Workflow

A well-designed experimental workflow is paramount for obtaining reproducible and interpretable results. The following diagram outlines a typical workflow for evaluating drug synergy in vitro.

Synergy_Evaluation_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanistic Validation (Optional) Cell_Line_Selection Select Relevant Cancer Cell Lines Single_Agent_Screen Determine IC50 Values for Each Drug Individually Cell_Line_Selection->Single_Agent_Screen Combination_Matrix Design Combination Matrix (e.g., Constant Ratio, Checkerboard) Single_Agent_Screen->Combination_Matrix Perform_Assay Treat Cells with Drug Combinations (72h incubation) Combination_Matrix->Perform_Assay Viability_Measurement Measure Cell Viability (e.g., MTT, CellTiter-Glo) Perform_Assay->Viability_Measurement Synergy_Calculation Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Measurement->Synergy_Calculation Isobologram_Analysis Generate Isobolograms Synergy_Calculation->Isobologram_Analysis Pathway_Analysis Western Blot, Flow Cytometry (Apoptosis, Cell Cycle) Isobologram_Analysis->Pathway_Analysis

Caption: Experimental workflow for evaluating drug synergy.

Data Presentation: Quantifying Synergy

The primary goal of the analysis is to determine whether the observed effect of the drug combination is greater than what would be expected from the sum of their individual effects. The Combination Index (CI) is a widely accepted metric for this purpose, based on the Chou-Talalay method.[4][5]

Table 1: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

The results of a hypothetical combination study of this compound with Cisplatin in a lung cancer cell line (A549) are presented below for illustrative purposes.

Table 2: Hypothetical Combination Index (CI) Data for this compound and Cisplatin in A549 Cells

This compound (µM)Cisplatin (µM)Fraction Affected (Fa)Combination Index (CI)Synergy/Antagonism
1.250.6250.520.85Synergy
2.51.250.780.72Synergy
5.02.50.910.65Strong Synergy
10.05.00.980.58Strong Synergy

In this hypothetical example, the combination demonstrates a synergistic effect across a range of concentrations, with the synergy becoming stronger at higher effect levels (higher Fa values).

Another powerful visualization tool is the isobologram.[6][7][8][9] An isobologram is a graph that plots the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth).

Isobologram Y_axis [Cisplatin] (µM) IC50_B IC50_B IC50_A_point IC50_B_point IC50_A_point->IC50_B_point Line of Additivity point2 point3

Caption: Example of an isobologram demonstrating synergy.

In the isobologram, the diagonal line connecting the IC50 values of the individual drugs represents the line of additivity.[10] Data points that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[11]

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: Single-Agent IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Drug Preparation: Prepare a serial dilution of this compound and the chosen chemotherapeutic in complete cell culture medium.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.[13][14][15]

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.[14]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Combination Synergy Assay (Checkerboard Method)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Dilution Matrix: Prepare a 2D matrix of drug dilutions. For example, in a 96-well plate, dilute this compound horizontally and the partner chemotherapeutic vertically. This creates a matrix of all possible concentration combinations.

  • Cell Treatment: Treat the cells with the drug combination matrix and incubate for 72 hours.

  • Viability Assay: Perform a cell viability assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination at different effect levels (fractions affected, Fa).[5][11]

    • Generate isobolograms for specific effect levels (e.g., Fa = 0.5, 0.75, 0.9).

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the synergistic effects of this compound with other chemotherapeutics. By adhering to rigorous experimental design and employing established data analysis methods, researchers can generate robust and actionable data. Positive synergistic hits from these in vitro studies should be further validated in more complex models, such as 3D cell cultures and in vivo xenograft models, to assess their translational potential.[16] Furthermore, mechanistic studies to elucidate the underlying molecular pathways of the observed synergy are crucial for the rational development of novel combination therapies.

References

A Senior Application Scientist's Guide to the Reproducibility of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthetic reproducibility and comparative biological activity of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its structurally related analogs. As direct reproducibility studies on this specific molecule are not prevalent in the current literature, this guide will focus on comparing published synthetic methodologies and biological data for the broader class of 2-amino-5,6,7,8-tetrahydroquinazolines. This approach will equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the synthesis and evaluation of this important class of compounds, with a keen eye on the factors that influence experimental reproducibility.

Introduction: The Significance of the 2-Amino-5,6,7,8-tetrahydroquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[1] The 2-amino-5,6,7,8-tetrahydroquinazoline framework, in particular, has garnered significant interest due to the potent biological activities of its derivatives. Notably, many compounds within this class have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are critical for cell proliferation, making it a key target for anticancer and antimicrobial agents.[2][3]

Given the therapeutic potential of this scaffold, the ability to reliably synthesize and evaluate these compounds is of paramount importance. This guide will delve into the common synthetic routes, highlight potential sources of variability, and compare the reported biological data for representative analogs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-amino-5,6,7,8-tetrahydroquinazolines typically involves the cyclocondensation of a guanidine or cyanoguanidine derivative with a suitably substituted cyclohexanone precursor. However, the specific strategies employed can vary, impacting yields, purity, and the overall reproducibility of the synthesis.

One common approach involves a multi-step synthesis to first construct a functionalized cyclohexanone ring, which is then cyclized to form the tetrahydroquinazoline core. An alternative strategy utilizes commercially available or readily accessible substituted cyclohexanones.

Method A: Multi-step Synthesis of a Functionalized Cyclohexanone Precursor

A notable example of this approach is the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives reported by Gangjee et al.[4][5] This method involves a Diels-Alder reaction to construct the cyclohexanone ring with a desired substituent at the 6-position.

Method B: Direct Cyclocondensation with Substituted Cyclohexanones

A more direct approach, described by Rosowsky et al., involves the condensation of commercially available 4-alkylcyclohexanones with cyanoguanidine.[6] This method offers a more streamlined synthesis but may be limited by the availability of the starting cyclohexanone derivatives.

Key Considerations for Reproducibility in Synthesis:

  • Starting Material Purity: The purity of the cyclohexanone precursor and the guanidine derivative is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Seemingly minor variations in reaction temperature, time, solvent, and the base used for cyclocondensation can significantly impact the outcome.

  • Purification Methods: The choice of purification technique (e.g., recrystallization vs. column chromatography) can affect the final purity of the compound, which in turn can influence the results of subsequent biological assays.

Below is a detailed protocol for a representative synthesis of a 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivative, based on the general principles outlined in the literature.

Experimental Protocol: Synthesis of a 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analog

This protocol is a generalized representation based on the work of Rosowsky et al.[6] and is intended for informational purposes. Researchers should consult the original literature for specific details and safety precautions.

Step 1: Synthesis of 4-(Arylmethyl)cyclohexanone

  • To a solution of an appropriately substituted (arylmethyl)triphenylphosphorane in a suitable solvent (e.g., THF), add 4,4-ethylenedioxycyclohexanone.

  • Stir the reaction mixture at room temperature for the specified time to allow for the Wittig reaction to proceed.

  • After completion of the reaction, perform a standard aqueous workup and purify the resulting enol ether.

  • Hydrogenate the enol ether using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Treat the resulting product with an acid (e.g., HCl) to hydrolyze the ketal and afford the desired 4-(arylmethyl)cyclohexanone.

  • Purify the product by column chromatography or recrystallization.

Step 2: Cyclocondensation to form the Tetrahydroquinazoline Ring

  • In a suitable reaction vessel, combine the 4-(arylmethyl)cyclohexanone with cyanoguanidine.

  • Add a high-boiling point solvent (e.g., 2-ethoxyethanol) and a base (e.g., sodium 2-ethoxyethoxide).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent system to obtain the final 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline.

Diagram of the Experimental Workflow

G cluster_step1 Step 1: Synthesis of 4-(Arylmethyl)cyclohexanone cluster_step2 Step 2: Cyclocondensation A Arylmethyltriphenylphosphorane + 4,4-Ethylenedioxycyclohexanone B Wittig Reaction A->B C Hydrogenation (H2/Pd-C) B->C D Acid Hydrolysis C->D E Purified 4-(Arylmethyl)cyclohexanone D->E F 4-(Arylmethyl)cyclohexanone + Cyanoguanidine E->F G Reflux with Base F->G H Purification G->H I Final Product H->I

Caption: A generalized workflow for the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogs.

Comparative Biological Activity: Dihydrofolate Reductase Inhibition

The primary biological target for many 2-amino-5,6,7,8-tetrahydroquinazoline derivatives is dihydrofolate reductase (DHFR). The inhibitory potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

The following table summarizes the reported IC50 values for a selection of 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogs against DHFR from different species.

Compound (Substituent at C6)Target DHFRIC50 (µM)Reference
2,5-DimethoxybenzylP. carinii0.057[6]
3,4-DimethoxybenzylP. carinii0.10[6]
3,4,5-TrimethoxybenzylP. carinii0.091[6]
2-MethoxybenzylT. gondii0.014[6]
2',5'-Dimethoxyphenyl)methylaminomethylT. gondii0.054[4][5]

Factors Influencing Reproducibility of Biological Data:

  • Enzyme Source and Purity: The IC50 values can vary depending on the source of the DHFR enzyme (e.g., species, recombinant vs. native) and its purity.[7][8]

  • Assay Conditions: Variations in the assay buffer, pH, temperature, substrate concentration (dihydrofolate), and cofactor concentration (NADPH) can all affect the measured IC50 values.

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can introduce variability.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ Inhibitor 2-Amino-tetrahydroquinazoline Analog Inhibitor->DHFR Inhibition DNA DNA Synthesis Purines->DNA Thymidylate->DNA

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or assay. It is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, ensuring that your laboratory's operational integrity is maintained from "cradle-to-grave."[1][2][3][4]

The procedures outlined herein are grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[5][6][7][8]

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This initial assessment dictates every subsequent step in the waste management workflow.

This compound (CAS No. 33081-07-1) is a solid organic compound. Based on available Safety Data Sheet (SDS) information, its primary hazard classification under the Globally Harmonized System (GHS) is as follows:

PropertyClassificationHazard StatementSource
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Physical Form Solid-
Storage Class 11Combustible Solids

The causality behind treating this compound as a regulated chemical waste, despite it not being listed as acutely toxic, stems from its irritant properties and the overarching mandate to prevent the release of non-degradable synthetic chemicals into the environment.[9] Standard laboratory practice, governed by RCRA, prohibits the disposal of such chemicals via standard sewer or municipal waste systems.[9]

Personal Protective Equipment (PPE) - A Non-Negotiable Baseline

All handling of this compound, whether in its pure form or as waste, requires a standard level of personal protective equipment. The rationale is to create a reliable barrier against accidental exposure, primarily eye contact, given its classification as a serious eye irritant.[10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol: From Point of Generation to Final Removal

The following protocol provides a self-validating system for waste management, ensuring compliance and safety at each stage.

Step 1: Immediate Waste Segregation at the Point of Generation

The principle of immediate segregation is crucial to prevent unintended and potentially hazardous chemical reactions.[6][11]

  • Action: As soon as this compound waste is generated (e.g., residual material, contaminated consumables), it must be placed in a designated hazardous waste container.

  • Causality: Never mix this compound with other chemical wastes unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.[6][12] Incompatible materials can react, leading to the generation of gas, heat, or fire.[11] For instance, mixing oxidizing agents with combustible solids like this compound presents a significant fire risk.[11]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the waste containment system is paramount for preventing leaks and ensuring clear communication of hazards.[9][12]

  • Container Selection:

    • Use a container made of a material compatible with the chemical. For a solid like this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must have a secure, leak-proof screw-top cap.[9]

    • Ensure the container is in good condition, free from cracks or deterioration.[9]

  • Labeling Protocol:

    • The EPA requires specific information on all hazardous waste labels.[13] Affix a completed hazardous waste tag to the container before adding the first drop of waste.

    • The label must clearly state the words "Hazardous Waste." [13][14]

    • It must list the full chemical name: "this compound" and its CAS number "33081-07-1."

    • Indicate the relevant hazard(s), such as "Irritant."[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11][13][14][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Procedure:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated SAA, such as a labeled cabinet or secondary containment bin.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

    • Once a container is full, it must be dated and moved from the SAA to the facility's central accumulation area (CAA) within three days for pickup by a licensed disposal vendor.[11]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound start Waste Generation (e.g., excess reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal container_prep Step 2: Prepare a Designated Hazardous Waste Container ppe->container_prep labeling Step 3: Affix a Completed Label - 'Hazardous Waste' - Full Chemical Name & CAS# - Hazard Identification (Irritant) container_prep->labeling segregate Step 4: Place Waste in Labeled Container (Do NOT mix with other chemicals) labeling->segregate store Step 5: Store Container in SAA (Satellite Accumulation Area) segregate->store check_full Is the container full? store->check_full continue_use Continue Accumulation (Keep container closed) check_full->continue_use No full_procedure Step 6: Date the Label & Arrange for Pickup check_full->full_procedure Yes continue_use->store ehs_pickup Transfer to Central Storage (CAA) for disposal by licensed vendor full_procedure->ehs_pickup

Caption: Decision workflow for compliant chemical waste disposal.

Decontamination and Empty Container Disposal

Empty containers that once held this compound must also be managed correctly.

  • Gross Contamination: If the container has significant solid residue, it should be disposed of as hazardous waste itself.

  • Trace Residue: For containers with only trace residue, they can often be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.

    • After rinsing, deface or remove the original chemical label and dispose of the container in the appropriate recycling or solid waste stream as per institutional policy.[6]

By adhering to this structured and well-documented disposal protocol, you not only ensure the safety of your laboratory personnel and the protection of the environment but also uphold the highest standards of scientific integrity and professional responsibility.

References

Safe Handling Protocol: Personal Protective Equipment for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No. 33081-07-1). This quinazoline derivative is of significant interest in medicinal chemistry and drug development for its wide range of biological activities.[1][2][3] Given that the toxicological properties of many novel compounds are not fully characterized, a robust safety protocol is paramount.[4] This document outlines essential PPE requirements, operational procedures, and disposal plans designed to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects. The primary, established hazard is serious eye irritation.[5] However, safety data for structurally similar heterocyclic amines and quinoline derivatives suggest a broader range of potential hazards, including skin and respiratory tract irritation.[6][7][8] A thorough risk assessment is therefore the critical first step before any handling operations commence.

Key Safety Information Summary

PropertyInformationSource
Chemical Name This compound[9]
CAS Number 33081-07-1[5][9]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Stmts P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage Class 11 - Combustible Solids

The risk assessment process involves evaluating the quantity of the chemical being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosolization or spillage.

cluster_risk Risk Assessment Workflow A Identify Chemical: 2-Amino-5,6,7,8- tetrahydroquinazolin-4-ol B Review SDS & Literature - Known Hazards: Eye Irritant (H319) - Potential Hazards: Skin/Resp. Irritant A->B Gather Data C Evaluate Task - Weighing Solid? - Preparing Solution? - Heating? B->C Contextualize D Assess Potential Exposure - Dust/Aerosol Generation? - Splash Risk? C->D Analyze Procedure E Determine Control Measures - Fume Hood? - Glove Box? D->E Mitigate Risk F Select Appropriate PPE (See Section 2) E->F Final Safeguard

Caption: Risk assessment workflow prior to handling the compound.

Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, the following levels of PPE are mandated. The guiding principle is to prevent all contact with the skin and eyes. The Occupational Safety and Health Administration (OSHA) provides a framework for selecting PPE based on anticipated hazards.[10]

Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (double-gloving recommended for handling solutions)Provides protection against incidental contact. Check manufacturer's chemical resistance guides for extended use.[11] Always inspect gloves for tears or punctures before use. Remove the outer glove immediately upon contamination.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions or any quantity >1 gram. A face shield worn over goggles is required when there is a significant splash hazard.[12]Protects against solid particulates and liquid splashes, addressing the primary H319 hazard. A face shield provides an additional barrier for the entire face.[12]
Body Protection Flame-resistant lab coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination. A flame-resistant coat is prudent given the compound is a combustible solid.[11]
Foot Protection Closed-toe, closed-heel shoes covering the entire foot.Prevents injury from dropped items and protects against spills.[11][12]
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of fine particulates.Engineering controls (fume hood) are the primary defense against respiratory exposure. Respirator use requires a formal program including fit-testing and training.[11]
Step-by-Step Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Eye/Face Protection (Goggles/Face Shield) D1->D2 D3 3. Gloves (Last) D2->D3 F1 1. Gloves (Outer then Inner) F2 2. Lab Coat (Turn Inside Out) F1->F2 F3 3. Eye/Face Protection F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: Standard sequence for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to standard operating procedures is crucial for minimizing exposure during common laboratory tasks.

Protocol 1: Weighing the Solid Compound
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weigh boat. Avoid generating dust.

  • Cleaning: After transfer, gently tap the spatula on the inside of the stock container to dislodge any remaining powder. Securely close the stock container.

  • Transport: If moving the weighed compound, cover the weigh boat.

  • Decontaminate: Wipe the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the designated solid chemical waste container.

Protocol 2: Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.

  • Minor Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials that have come into direct contact with this compound are considered chemical waste.

    • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and excess solid compound go into a clearly labeled, sealed hazardous solid waste container.

    • Liquid Waste: Solutions containing the compound and solvent rinses go into a clearly labeled, sealed hazardous liquid waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse items three times with a suitable solvent. The first rinse should be collected as hazardous liquid waste.

  • Disposal: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) office for final disposal at an approved facility.[6]

cluster_disposal Decontamination & Disposal Workflow S1 Segregate Waste at Point of Generation S2 Solid Waste (Gloves, Weigh Boats, Wipes) S1->S2 S3 Liquid Waste (Solutions, Rinses) S1->S3 S4 Label Waste Containers - 'Hazardous Waste' - Full Chemical Name S2->S4 S3->S4 S6 Store in Satellite Accumulation Area S4->S6 S5 Decontaminate Equipment (Triple Rinse Method) S5->S3 Collect First Rinse S7 Arrange for EHS Pickup S6->S7

Caption: Workflow for proper waste segregation and disposal.

By implementing this comprehensive safety and handling protocol, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and regulatory compliance while advancing critical research and development objectives.

References

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